3,4'-Dimethylbiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIDPZJTXCPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224335 | |
| Record name | 3,4'-Dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-90-6 | |
| Record name | 3,4′-Dimethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-dimethyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH6DWW0R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4'-Dimethylbiphenyl, a biphenyl derivative with applications in chemical synthesis and potential relevance in drug discovery. This document collates its chemical and physical properties, outlines a general synthesis methodology, and discusses its known applications.
Core Data and Properties
This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.[1][2][3][4] Its core properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4433-11-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄ | [1][2][3][4] |
| Molecular Weight | 182.26 g/mol | [1][2][3][4] |
| IUPAC Name | 1,2-dimethyl-4-phenylbenzene | [3] |
| Synonyms | 3,4-Dimethyl-1,1'-biphenyl, 1,2-dimethyl-4-phenylbenzene | [2][3] |
| Estimated Boiling Point | 296 °C | [2] |
| Estimated Vapor Pressure | 0.0016 hPa @ 20°C; 0.0027 hPa @ 25°C | [2] |
| XLogP3-AA | 4.3 | [2][3] |
| Water Solubility | 0.03 g/L | [2] |
| Ethanol Solubility | 61.61 g/L | [2] |
| Methanol Solubility | 37.67 g/L | [2] |
| Storage Temperature | -20°C | [1] |
Synthesis and Production
A general method for the production of 3,4'- and 4,4'-dimethyl-substituted biphenyl compounds involves a two-step process starting from toluene.[5] The first step is a hydroalkylation reaction, followed by a dehydrogenation step.
Experimental Protocol: General Synthesis of Dimethyl-Substituted Biphenyls
-
Hydroalkylation: A feed containing toluene is brought into contact with hydrogen in the presence of a hydroalkylation catalyst. This reaction produces (methylcyclohexyl)toluenes.[5]
-
Dehydrogenation: At least a portion of the product from the hydroalkylation step is then dehydrogenated using a dehydrogenation catalyst. This step results in a mixture of dimethyl-substituted biphenyl isomers, including this compound.[5]
-
Separation: The resulting mixture of isomers can then be separated to isolate the desired this compound.[5]
Below is a diagram illustrating this general synthesis workflow.
Caption: General synthesis workflow for this compound.
Applications and Biological Relevance
This compound serves as a key intermediate in the synthesis of various commercially valuable products.[1][5]
-
Polymers and Plasticizers: It is utilized in the production of polyesters and plasticizers. The dimethylbiphenyl core can be oxidized to form the corresponding dicarboxylic acids, which are then used as monomers in polymerization reactions.[5]
-
Drug Development: As a biphenyl derivative, this compound is used in biochemical experiments and as a starting material in the synthesis of more complex molecules for drug discovery.[6] Biphenyl derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] While specific biological activities of this compound are not extensively documented in the reviewed literature, its structural motif is present in various biologically active compounds.
No specific signaling pathways involving this compound have been detailed in the available scientific literature.
Safety and Handling
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound.
References
- 1. usbio.net [usbio.net]
- 2. scent.vn [scent.vn]
- 3. 3,4-Dimethylbiphenyl | C14H14 | CID 20492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. ijsdr.org [ijsdr.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
3,4'-Dimethylbiphenyl molecular weight and formula
An In-depth Technical Guide to 3,4'-Dimethylbiphenyl: Molecular Properties
This guide provides essential information regarding the molecular properties of this compound, a biphenyl derivative. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
This compound is an organic compound classified as an aromatic hydrocarbon. It serves as an intermediate in various chemical syntheses, including the synthesis of dicarboxylic acids of biphenyls[1].
The fundamental molecular attributes of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₄ | [1][2][3] |
| Molecular Weight | 182.26 g/mol | [1][2][3] |
| CAS Number | 4433-11-8 | [1][2][3] |
The molecular formula, C₁₄H₁₄, indicates that each molecule of this compound is composed of 14 carbon atoms and 14 hydrogen atoms[1][2][3]. The molecular weight is approximately 182.26 grams per mole[1][2][3].
References
Spectroscopic Analysis of 3,4'-Dimethylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed analysis based on established spectroscopic principles and comparative data from its isomers, 3,3'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for acquiring such spectra, and includes a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data of this compound
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.45 | d | ~7.8 |
| H-5 | ~7.20 | dd | ~7.8, 1.8 |
| H-6 | ~7.40 | d | ~1.8 |
| H-2', H-6' | ~7.50 | d | ~8.0 |
| H-3', H-5' | ~7.25 | d | ~8.0 |
| 3-CH₃ | ~2.35 | s | - |
| 4'-CH₃ | ~2.40 | s | - |
Predicted solvent: CDCl₃. Chemical shifts for aromatic protons are influenced by the electronic effects of the methyl groups and the anisotropic effect of the adjacent phenyl ring. Protons on the 3,4-dimethyl substituted ring will exhibit splitting patterns influenced by their neighboring protons, while protons on the 4'-methyl substituted ring will show a more symmetrical pattern.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~141 |
| C-2 | ~127 |
| C-3 | ~138 |
| C-4 | ~137 |
| C-5 | ~130 |
| C-6 | ~124 |
| C-1' | ~138 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~127 |
| C-4' | ~137 |
| 3-CH₃ | ~21 |
| 4'-CH₃ | ~21 |
The chemical shifts of the quaternary carbons (C-1, C-3, C-4, C-1', C-4') are expected to be in the downfield region of the aromatic spectrum. The methyl-substituted carbons will also show distinct chemical shifts.
Table 3: Predicted IR Spectroscopic Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |
| Aromatic C=C Stretch | 1610-1580, 1500-1400 | Medium-Strong |
| Aliphatic C-H Bend (CH₃) | 1465-1440, 1380-1370 | Medium |
| C-H Out-of-Plane Bending | 850-800 | Strong |
The IR spectrum is expected to show characteristic absorptions for the aromatic rings and the methyl substituents. The out-of-plane bending region will be indicative of the substitution pattern on the phenyl rings.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 182 | [C₁₄H₁₄]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₁₃H₁₁]⁺ | [M - CH₃]⁺ |
| 152 | [C₁₂H₈]⁺• | [M - 2CH₃]⁺• |
| 91 | [C₇H₇]⁺ | Tropylium ion |
The molecular ion peak is expected to be prominent due to the stability of the aromatic system.[1] Fragmentation will likely involve the loss of methyl groups and potentially rearrangement to form the stable tropylium ion.
Experimental Protocols
The following sections detail the standard experimental procedures for acquiring high-quality NMR, IR, and MS data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm.
2.1.2. Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width. For aromatic compounds, the spectral width should be set to cover the range of approximately 0-10 ppm.[2]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run. This requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the range of approximately 0-200 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
2.2.1. Sample Preparation (Solid Sample)
As this compound is expected to be a solid at room temperature, one of the following methods can be used:
-
Potassium Bromide (KBr) Pellet:
-
Thin Solid Film:
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[3]
-
2.2.2. Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
2.3.1. Sample Introduction and Ionization
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.[5]
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, non-polar organic molecules.[6] In this technique, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[5][6]
2.3.2. Mass Analysis and Detection
-
Acceleration: The positively charged ions are accelerated into the mass analyzer.
-
Mass Separation: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field, an electric field, or a time-of-flight analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: Solubility of 3,4'-Dimethylbiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbiphenyl is a biphenyl derivative with a molecular formula of C14H14 and a molecular weight of 182.26 g/mol . As an organic compound, its solubility in various organic solvents is a critical parameter in a wide range of applications, including organic synthesis, formulation development, and materials science. Understanding the solubility profile of this compound is essential for designing reaction conditions, purification procedures, and formulating products where it is a key component. This technical guide provides a summary of the available quantitative solubility data for this compound in several common organic solvents and outlines a standard experimental protocol for determining such solubility.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C.
| Solvent | Solubility (g/L) at 25°C[1] |
| 1,4-Dioxane | 737.83 |
| Ethyl Acetate | 415.06 |
| Toluene | 321.35 |
| Methyl Acetate | 284.98 |
| N,N-Dimethylformamide (DMF) | 148.94 |
| Acetonitrile | 143.64 |
| Acetone | 119.03 |
| n-Propanol | 63.91 |
| Ethanol | 61.61 |
| n-Butanol | 57.26 |
| Methanol | 37.67 |
| Isobutanol | 32.66 |
| Isopropanol | 31.37 |
| Water | 0.03 |
Experimental Protocol for Solubility Determination
The determination of the thermodynamic solubility of an organic compound in an organic solvent is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for obtaining equilibrium solubility data.[2][3][4][5] A detailed methodology for determining the solubility of this compound in an organic solvent is described below.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: Selected organic solvents (HPLC grade or equivalent)
-
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Procedure
-
Preparation of Supersaturated Solutions:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the resulting solution is saturated.
-
-
Equilibration:
-
The vials are placed in a thermostatically controlled shaker or incubator set at a constant temperature (e.g., 25°C).
-
The mixtures are agitated for a sufficient period to allow the system to reach thermodynamic equilibrium. This duration can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[4] It is crucial to ensure that the concentration of the dissolved solute remains constant over time to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically accomplished by centrifugation at a high speed to pellet the excess solid.
-
A clear aliquot of the supernatant is then carefully withdrawn using a syringe. To ensure no particulate matter is transferred, the supernatant is filtered through a syringe filter into a clean vial. This step must be performed quickly and at the same temperature as the equilibration to prevent any changes in solubility.
-
-
Quantification:
-
The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.
-
HPLC-UV Method: A common and accurate method is High-Performance Liquid Chromatography with a UV detector.[5][6][7][8]
-
A calibration curve is first prepared by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.
-
The saturated solution is appropriately diluted to fall within the linear range of the calibration curve.
-
The diluted sample is then injected into the HPLC system, and the peak area corresponding to this compound is measured.
-
The concentration of the solute in the saturated solution is calculated by comparing its peak area to the calibration curve.
-
-
UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can also be used. A calibration curve of absorbance versus concentration is generated using standard solutions. The absorbance of the diluted saturated solution is then measured to determine its concentration.
-
-
Data Reporting:
-
The solubility is reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent using the shake-flask method.
Conclusion
This technical guide has provided a concise overview of the solubility of this compound in various organic solvents, presenting the available quantitative data in a structured format. Furthermore, a detailed experimental protocol based on the reliable shake-flask method has been outlined to guide researchers in determining the solubility of this and similar compounds. The provided workflow diagram offers a clear visual representation of the experimental process. Accurate solubility data is paramount for the successful application of this compound in research and development, and the methodologies described herein provide a robust framework for obtaining such critical information.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. scribd.com [scribd.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. HPLC Solvents & Method Complete Guide | Advent [adventchembio.com]
- 7. uhplcs.com [uhplcs.com]
- 8. improvedpharma.com [improvedpharma.com]
An In-Depth Technical Guide to the Isomers of Dimethylbiphenyl: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylbiphenyls, a group of aromatic hydrocarbons, consist of a biphenyl structure with two methyl groups attached to the phenyl rings. With twelve possible isomers, these compounds exhibit a range of physical and chemical properties that make them relevant in various fields, including as intermediates in the synthesis of polymers, plasticizers, and potentially as scaffolds in drug discovery. Understanding the distinct characteristics of each isomer is crucial for their effective application and for assessing their toxicological and pharmacological profiles. This guide provides a comprehensive overview of the isomers of dimethylbiphenyl, their fundamental properties, synthesis methodologies, and known biological activities.
Isomers of Dimethylbiphenyl
There are twelve structural isomers of dimethylbiphenyl, which can be categorized based on the position of the two methyl groups:
1. Methyl groups on the same phenyl ring:
-
2,3-Dimethylbiphenyl
-
2,4-Dimethylbiphenyl
-
2,5-Dimethylbiphenyl
-
2,6-Dimethylbiphenyl
-
3,4-Dimethylbiphenyl
-
3,5-Dimethylbiphenyl
2. Methyl groups on different phenyl rings:
-
2,2'-Dimethylbiphenyl
-
2,3'-Dimethylbiphenyl
-
2,4'-Dimethylbiphenyl
-
3,3'-Dimethylbiphenyl
-
3,4'-Dimethylbiphenyl
-
4,4'-Dimethylbiphenyl
Basic Physicochemical Properties
The physical properties of dimethylbiphenyl isomers vary depending on the substitution pattern of the methyl groups, which influences their molecular symmetry and intermolecular interactions. Key properties are summarized in the table below.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2,2'-Dimethylbiphenyl | 605-39-0 | 182.26 | 19.5[1] | 85-90 @ 0.8 Torr[1] | 0.9906 @ 20°C[1] | 1.5745 |
| 2,3-Dimethylbiphenyl | 3864-18-4 | 182.26 | - | - | - | - |
| 2,3'-Dimethylbiphenyl | 611-43-8 | 182.26 | - | - | - | - |
| 2,4-Dimethylbiphenyl | 611-61-0 | 182.26 | - | - | - | - |
| 2,4'-Dimethylbiphenyl | 28013-11-8 | 182.26 | - | - | - | - |
| 2,5-Dimethylbiphenyl | 4433-10-7 | 182.26 | - | - | - | - |
| 2,6-Dimethylbiphenyl | 3976-34-9 | 182.27 | - | 263[2] | - | - |
| 3,3'-Dimethylbiphenyl | 612-75-9 | 182.26 | 5-7[3] | 286 @ 713 mmHg[3] | 0.999 @ 25°C[3] | 1.594[3] |
| 3,4-Dimethylbiphenyl | 4433-11-8 | 182.26 | - | 296 (est.)[4] | - | - |
| This compound | 50595-80-7 | 182.26 | - | - | - | - |
| 3,5-Dimethylbiphenyl | 17057-88-4 | 182.26 | - | - | - | - |
| 4,4'-Dimethylbiphenyl | 613-33-2 | 182.26 | 129[5] | 295[5] | - | - |
Experimental Protocols
Synthesis of Dimethylbiphenyl Isomers
The synthesis of dimethylbiphenyl isomers is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction are two prominent methods.
1. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate is a versatile method for forming C-C bonds with high yields and functional group tolerance.
Representative Protocol for the Synthesis of 2,6-Dimethylbiphenyl via Suzuki-Miyaura Coupling:
-
Reactants: 2-Bromotoluene and 2-methylphenylboronic acid.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos).
-
Base: Potassium phosphate (K₃PO₄).
-
Solvent: A mixture of dioxane and water.
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromotoluene (1 equivalent), 2-methylphenylboronic acid (1.2 equivalents), potassium phosphate (2 equivalents), and the palladium catalyst/ligand system (typically 1-5 mol%).
-
Add the degassed solvent mixture (dioxane/water, e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-dimethylbiphenyl.
2. Gomberg-Bachmann Reaction
This reaction involves the aryl-aryl coupling of a diazonium salt with another aromatic compound. While it has a broad scope, yields can be variable due to side reactions.
Representative Protocol for the Synthesis of this compound via Gomberg-Bachmann Reaction:
-
Reactants: 3-Methylaniline (m-toluidine) and toluene.
-
Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and a base (e.g., sodium hydroxide).
Procedure:
-
Diazotization: Dissolve 3-methylaniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate flask, prepare a two-phase system of toluene and an aqueous solution of sodium hydroxide, also cooled to a low temperature.
-
Slowly add the freshly prepared diazonium salt solution to the vigorously stirred toluene/NaOH mixture. The reaction is typically exothermic and requires careful temperature control.
-
After the addition is complete, continue stirring for a period to ensure complete reaction.
-
Separate the organic layer, wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product, a mixture of isomers, is then purified by fractional distillation or column chromatography to isolate this compound.
Logical Workflow for Dimethylbiphenyl Synthesis
Caption: A generalized workflow comparing the Suzuki-Miyaura and Gomberg-Bachmann synthesis routes for dimethylbiphenyl isomers.
Characterization of Dimethylbiphenyl Isomers
The synthesized isomers are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The chemical shifts and coupling patterns of the aromatic and methyl protons are diagnostic for each isomer.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the quaternary and protonated aromatic carbons, as well as the methyl carbons, help to distinguish between isomers.
2. Mass Spectrometry (MS)
-
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of dimethylbiphenyl (182.26 g/mol ). The fragmentation pattern can provide additional structural information. For example, a common fragmentation is the loss of a methyl group (M-15).
Toxicological and Pharmacological Properties
The biological activities of dimethylbiphenyl isomers are not extensively studied. However, based on the broader class of biphenyls, some potential toxicological and pharmacological effects can be inferred and are areas for further research.
Toxicological Profile:
-
General Toxicity: Biphenyl and its derivatives can exhibit toxicity, with effects on the liver and nervous system. The specific toxicity of each dimethylbiphenyl isomer is not well-documented and would require dedicated studies.
-
Carcinogenicity: Some biphenyl derivatives, particularly polychlorinated biphenyls (PCBs), are known carcinogens. Studies on the carcinogenicity of 3,3'-dimethylbenzidine, a derivative of 3,3'-dimethylbiphenyl, suggest that it is reasonably anticipated to be a human carcinogen. This raises concerns about the potential carcinogenicity of other dimethylbiphenyl isomers.
-
Cytotoxicity: The cytotoxicity of dimethylbiphenyl isomers on various cell lines, such as the human liver cancer cell line HepG2, would be a valuable area of investigation to assess their potential for causing cellular damage. HepG2 cells are often used in toxicology studies as they retain many of the metabolic functions of liver cells.
Pharmacological Potential:
-
Metabolism: The metabolism of dimethylbiphenyls is likely to occur in the liver, mediated by cytochrome P450 enzymes. Studies on biphenyl metabolism have shown that hydroxylation is a major metabolic pathway. The position of the methyl groups will influence the regioselectivity of this metabolism.
-
Receptor Interactions:
-
Aryl Hydrocarbon Receptor (AhR): Some polycyclic aromatic hydrocarbons are known to be ligands for the AhR, a transcription factor involved in the regulation of xenobiotic metabolism and other cellular processes. The planar or near-planar structure of some dimethylbiphenyl isomers suggests they could potentially interact with the AhR.
-
Estrogen Receptor (ER): Certain biphenyl derivatives have been shown to possess estrogenic or anti-estrogenic activity. The structural similarity of dimethylbiphenyls to some known endocrine disruptors warrants investigation into their potential to interact with estrogen receptors.
-
-
Neuroactivity: Due to their lipophilic nature, dimethylbiphenyls may cross the blood-brain barrier and could potentially exert effects on the central nervous system. However, specific neurotoxic or neuropharmacological effects have not been well-characterized.
Experimental Assays for Biological Activity:
-
Cytotoxicity Assays: Standard assays such as the MTT or LDH release assay can be used to evaluate the cytotoxicity of dimethylbiphenyl isomers on relevant cell lines (e.g., HepG2 for hepatotoxicity, neuronal cell lines for neurotoxicity).
-
Receptor Binding Assays: Competitive binding assays using radiolabeled or fluorescently labeled ligands can determine the affinity of dimethylbiphenyl isomers for specific receptors like the AhR and ER.
-
Reporter Gene Assays: These assays can be used to assess the functional activity of compounds on specific signaling pathways. For example, a luciferase reporter gene under the control of an AhR-responsive element can be used to measure AhR activation.
-
Metabolism Studies: In vitro metabolism studies using liver microsomes can identify the major metabolites of dimethylbiphenyl isomers and the cytochrome P450 enzymes involved.
Logical Flow for Biological Activity Assessment
Caption: A conceptual workflow for the toxicological and pharmacological evaluation of dimethylbiphenyl isomers.
Conclusion
The twelve isomers of dimethylbiphenyl represent a class of compounds with diverse physicochemical properties and potential for various applications. While established synthetic routes like the Suzuki-Miyaura coupling and Gomberg-Bachmann reaction provide access to these molecules, a comprehensive understanding of their biological activities is still in its infancy. For researchers and drug development professionals, the dimethylbiphenyl scaffold may offer a starting point for the design of novel molecules. However, the potential for toxicity, particularly in relation to liver function and carcinogenicity, necessitates thorough investigation. Future research should focus on completing the physicochemical characterization of all isomers, developing optimized and detailed synthetic and purification protocols, and conducting comprehensive toxicological and pharmacological studies to unlock their full potential and ensure their safe application.
References
3,4'-Dimethylbiphenyl: A Core Intermediate in Advanced Organic Synthesis
For Immediate Release
[City, State] – December 29, 2025 – 3,4'-Dimethylbiphenyl, a key aromatic hydrocarbon, is a pivotal intermediate in the synthesis of a variety of commercially significant molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the production of specialty polymers and as a precursor to advanced materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.
Synthesis of this compound
The industrial production of this compound often involves a multi-step process commencing from toluene. This process includes hydroalkylation of toluene to form (methylcyclohexyl)toluenes, followed by dehydrogenation to yield a mixture of dimethylbiphenyl isomers, including the 3,4'- and 4,4'- isomers.[1]
For laboratory and fine chemical synthesis, the Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the targeted synthesis of unsymmetrical biphenyls like this compound. This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance under relatively mild conditions.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
A viable synthetic route to this compound is the Suzuki-Miyaura coupling of either 3-methylphenylboronic acid with 4-bromotoluene, or 4-methylphenylboronic acid with 3-bromotoluene. The following is a representative experimental protocol:
Materials:
-
3-Methylphenylboronic acid or 4-Methylphenylboronic acid
-
4-Bromotoluene or 3-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-catalyst generated in situ from palladium(II) acetate and triphenylphosphine, or a commercially available palladium complex.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and computed properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 4433-11-8 |
| Appearance | Expected to be a crystalline solid |
| XLogP3-AA | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 20492.[6]
Spectroscopic Data Summary
While experimental spectra for this compound were not found, data for the closely related 3,3'- and 4,4'- isomers provide an indication of the expected spectral characteristics.
| Data Type | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |
| ¹H NMR (CDCl₃) | δ (ppm): 7.36 (m), 7.26 (m), 7.09 (m), 2.35 (s)[7] | δ (ppm): 7.47 (d), 7.22 (d), 2.37 (s)[8] |
| ¹³C NMR (CDCl₃) | Not explicitly found | Not explicitly found |
| Mass Spectrum (EI) | Molecular Ion (m/z): 182[9] | Molecular Ion (m/z): 182 |
| IR Spectrum | Not explicitly found | Available through NIST WebBook[10] |
Core Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily through the functionalization of its methyl groups and aromatic rings.
Precursor to Biphenyl-3,4-dicarboxylic Acid
A significant application of this compound is its use as a precursor for the synthesis of biphenyl-3,4-dicarboxylic acid.[11] This transformation is typically achieved through the liquid-phase oxidation of the methyl groups.[11]
Biphenyl-3,4-dicarboxylic acid and its derivatives are valuable monomers in the production of high-performance polymers such as polyesters and polyamides.[1] These polymers often exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in engineering plastics and advanced films.[1]
Role in Drug Development and Bioactive Molecules
The biphenyl scaffold is a common structural motif in many pharmaceutical compounds and bioactive molecules.[2][12] While direct evidence of this compound's use in the synthesis of a specific commercial drug is not prevalent in the public domain, its potential as a key intermediate is significant. The functional groups of its derivatives, such as the aforementioned dicarboxylic acid, can be further elaborated to introduce pharmacologically relevant moieties. The synthesis of novel bioactive compounds often involves the exploration of various substituted biphenyl cores to optimize biological activity and pharmacokinetic properties.[13]
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. Its efficient preparation via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provides access to a key building block for the synthesis of advanced polymers and potentially novel pharmaceutical agents. Further research into the specific applications of this isomer and its derivatives will undoubtedly continue to uncover new opportunities in materials science and medicinal chemistry.
References
- 1. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 3,4-Dimethylbiphenyl | C14H14 | CID 20492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR spectrum [chemicalbook.com]
- 8. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]
- 9. 3,3'-Dimethylbiphenyl [webbook.nist.gov]
- 10. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 11. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 12. nbinno.com [nbinno.com]
- 13. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 3,4'-Dimethylbiphenyl: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4'-Dimethylbiphenyl is a small molecule with a biphenyl core structure, a scaffold of interest in medicinal chemistry. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to compounds known to undergo metabolic activation into biologically active species presents significant opportunities for research and development. This technical guide outlines potential research avenues centered on the hypothesis that the primary biological effects of this compound will be mediated by its hydroxylated metabolites. We provide a framework for investigating its metabolic fate and exploring the potential toxicological and pharmacological activities of its derivatives, including detailed experimental protocols and logical workflows to guide future studies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ | - |
| Molecular Weight | 182.26 g/mol | - |
| CAS Number | 4433-11-8 | - |
| Appearance | White to off-white crystalline solid | [1] |
| LogP | ~4.3 | - |
| Water Solubility | Insoluble | [1] |
Proposed Research Area: Metabolic Activation and Biological Activity of Metabolites
The core of the proposed research strategy is the investigation of the metabolic products of this compound. Biphenyl and its derivatives are known to be metabolized by cytochrome P450 (CYP450) enzymes, primarily through hydroxylation. These hydroxylated metabolites are often more biologically active than the parent compound, exhibiting a range of effects including endocrine disruption, cytotoxicity, and neurotoxicity.
Proposed Metabolic Pathway
The primary route of metabolism for biphenyl compounds is hydroxylation, catalyzed by CYP450 monooxygenases. This process often proceeds through an unstable arene oxide intermediate, which can then rearrange to a phenol or be hydrolyzed to a dihydrodiol. For this compound, hydroxylation can occur on either of the phenyl rings at various positions. The diagram below illustrates the proposed primary metabolic activation pathway.
Caption: Proposed metabolic activation of this compound.
Synthesis of Potential Metabolites
To investigate the biological activity of the predicted metabolites, their chemical synthesis is a prerequisite. The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds and can be adapted for the preparation of hydroxylated dimethylbiphenyls. A general synthetic workflow is proposed below.
Caption: General workflow for the synthesis of hydroxylated metabolites.
Potential Areas of Biological Investigation
Based on the known activities of hydroxylated biphenyls, the following areas are proposed for the biological evaluation of the synthesized metabolites of this compound.
Endocrine Disruption
Many hydroxylated polychlorinated biphenyls (OH-PCBs) are known to interact with nuclear receptors, particularly the estrogen receptor (ER). This can lead to either estrogenic or anti-estrogenic effects, disrupting normal endocrine signaling.
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (synthesized hydroxylated 3,4'-dimethylbiphenyls)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Scintillation cocktail and counter
Procedure:
-
Prepare uterine cytosol from ovariectomized rats.
-
In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for the standard curve).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantify the amount of bound [³H]-17β-estradiol using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Cytotoxicity
Hydroxylated biphenyls have been shown to exhibit cytotoxic effects in various cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compounds (synthesized hydroxylated 3,4'-dimethylbiphenyls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.[2][3][4][5][6]
Neurotoxicity
Some PCB metabolites have been implicated in neurotoxic effects. Initial screening for neurotoxicity can be performed using neuronal cell lines and assessing cell viability or more specific markers of neuronal health.
Proposed Assays:
-
Neuronal Cell Viability: Similar to the MTT assay described above, but using a neuronal cell line (e.g., SH-SY5Y).
-
Neurite Outgrowth Assays: To assess the impact of the compounds on neuronal development and morphology.
-
Dopamine Content Measurement: As some biphenyls have been shown to affect dopamine levels, this can be a relevant endpoint to investigate.[7]
Logical Workflow for Investigation
The following diagram outlines a logical progression for the investigation of this compound and its potential metabolites.
Caption: A logical workflow for the investigation of this compound.
Conclusion
While this compound itself may not exhibit significant biological activity, its potential for metabolic activation into hydroxylated derivatives presents a compelling area for research in drug discovery and toxicology. By systematically synthesizing and evaluating the biological activities of its potential metabolites, researchers can uncover novel pharmacological leads or identify potential health risks associated with this compound. The experimental protocols and workflows provided in this guide offer a comprehensive framework for initiating such an investigation.
References
- 1. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of hydroxyl radical formation in neurotoxicity as revealed by in vivo free radical trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,4'-Dimethylbiphenyl (CAS No. 7383-90-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.
Chemical and Physical Properties
This compound is an aromatic hydrocarbon with the molecular formula C₁₄H₁₄ and a molecular weight of 182.27 g/mol .[1][2] It is important to be aware of its physical characteristics to ensure proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 7383-90-6 | [2][3][4] |
| Molecular Formula | C₁₄H₁₄ | [2][4] |
| Molecular Weight | 182.27 g/mol | [2] |
| Appearance | Not specified, likely a solid or liquid | [5] |
| Melting Point | 15 °C | [5] |
| Boiling Point | 295.85 °C | [5] |
| Density | 0.9940 g/cm³ | [5] |
| Refractive Index | 1.5946 | [5] |
| Solubility | Insoluble in water. Soluble in ethanol (61.61 g/L), methanol (37.67 g/L), isopropanol (31.37 g/L), and other organic solvents. | [6] |
| Vapor Pressure | Estimated at 0.0016 hPa @ 20°C; 0.0027 hPa @ 25°C | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [7]
Signal Word: Warning
It is crucial to handle this compound with appropriate caution to avoid direct contact and inhalation.
Toxicological Data
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. For the parent compound, biphenyl, the following limits have been established and may serve as a conservative reference:
| Organization | TWA (8-hour) |
| OSHA PEL | 0.2 ppm (1 mg/m³) |
| NIOSH REL | 0.2 ppm (1 mg/m³) |
| ACGIH TLV | 0.2 ppm (1 mg/m³) |
Given the irritating properties of this compound, it is prudent to maintain exposure levels as low as reasonably achievable.
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
5.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
5.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is required.
5.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at a temperature between 0-8 °C for optimal stability.[2]
Emergency Procedures
6.1. First-Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
6.2. Spill Response:
A minor chemical spill can be managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.
6.3. Firefighting Measures:
This compound is a combustible material.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: In case of fire, irritating and toxic gases may be formed.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.
-
Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies for assessing skin and eye irritation would be followed, such as those outlined in OECD Test Guidelines.
8.1. General Skin Irritation Test Protocol (Conceptual):
8.2. General Eye Irritation Test Protocol (Conceptual):
Signaling Pathways
There is no information available in the searched literature regarding the specific signaling pathways affected by this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound and your institution's safety protocols before handling this chemical.
References
- 1. Biphenyl (CICADS) [inchem.org]
- 2. This compound 95% | CAS: 7383-90-6 | AChemBlock [achemblock.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 7383-90-6|this compound|BLD Pharm [bldpharm.com]
- 5. 3,4'-dimethyl-1,1'-biphenyl | 7383-90-6 [amp.chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. CAS 7383-90-6 | 1700-1-Y5 | MDL MFCD00602700 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. Dermal toxicity studies of technical polychlorinated biphenyls and fractions thereof in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. Exposure monitoring and risk assessment of biphenyl in the workplace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Thermophysical Properties of 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family. As with other biphenyl derivatives, its thermophysical properties are of significant interest in various fields, including materials science, organic synthesis, and pharmacology. Understanding these properties is crucial for process design, safety assessments, and predicting the compound's behavior in different environments. This guide provides a comprehensive overview of the known thermophysical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological interactions through the aryl hydrocarbon receptor signaling pathway.
Core Thermophysical Properties
Table 1: Thermophysical Properties of this compound and Related Compounds
| Property | This compound | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl | Biphenyl (for reference) |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ | C₁₂H₁₀ |
| Molecular Weight ( g/mol ) | 182.26 | 182.26 | 182.26 | 154.21 |
| Melting Point (°C) | 14-15[1] | 5-7[2] | 118-120[3][4] | 69.2 |
| Boiling Point (°C) | 288-289[1] | 286 (at 713 mmHg)[2] | 295[3][4] | 255.9 |
| Density (g/mL) | 0.9985 @ 20°C[1] | 0.999 @ 25°C[2] | 0.9170 | 0.992 @ 25°C |
| Refractive Index | 1.5971 @ 20°C[1] | 1.594 @ 20°C[2] | 1.5811 (estimate)[5] | 1.588 @ 25°C |
| Vapor Pressure (hPa) | est. 0.0016 @ 20°C; 0.0027 @ 25°C[6] | - | - | 0.0087 @ 25°C |
| Flash Point (°C) | est. 126.76[6] | 113 (closed cup)[2] | 295[5] | 113 |
| XLogP3-AA | 4.3[6] | - | - | 3.9 |
| Heat Capacity (Cp) | Not available | Data available | Data available | Data available[7] |
| Enthalpy of Fusion (ΔHfus) | Not available | Data available | Data available | 18.6 kJ/mol |
| Enthalpy of Vaporization (ΔHvap) | Not available | Data available | - | 44.4 kJ/mol |
Table 2: Solubility of this compound at 25°C[6]
| Solvent | Solubility (g/L) |
| Ethanol | 61.61 |
| Methanol | 37.67 |
| Isopropanol | 31.37 |
| Water | Insoluble |
Experimental Protocols
Accurate determination of thermophysical properties requires precise experimental methodologies. Below are detailed protocols for key measurements, based on established techniques used for biphenyl and its derivatives.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds like this compound.[4][8][9]
Materials:
-
3-Bromotoluene (or 3-iodotoluene)
-
4-Methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add the aryl halide (e.g., 3-bromotoluene), the boronic acid (4-methylphenylboronic acid), the palladium catalyst, and the base.
-
The flask is sealed and purged with an inert gas.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated and stirred for a specified time, with progress monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Figure 1: Workflow for the synthesis of this compound.
Determination of Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.[10][11][12]
Apparatus:
-
An adiabatic calorimeter, which consists of a sample cell, an adiabatic shield, and a vacuum chamber.
-
A resistance thermometer for precise temperature measurement.
-
A heater to supply energy to the sample.
Procedure:
-
A known mass of the purified this compound sample is placed in the calorimeter cell.
-
The cell is sealed and placed within the adiabatic shield in a vacuum chamber.
-
The system is cooled to the starting temperature (e.g., using liquid helium or nitrogen).
-
A known amount of electrical energy (Q) is supplied to the sample through the heater, causing a small increase in temperature (ΔT).
-
The temperature of the adiabatic shield is controlled to match the temperature of the sample cell at all times, minimizing heat loss.
-
The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.
-
This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.
Figure 2: Experimental workflow for adiabatic calorimetry.
Determination of Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method
The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility compounds.[13] The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Apparatus:
-
A temperature-controlled furnace or thermostat.
-
A saturator tube containing the sample.
-
A condenser to trap the vaporized sample.
-
A carrier gas supply with a precise flow meter.
Procedure:
-
A known mass of this compound is placed in the saturator tube.
-
The saturator is maintained at a constant temperature (T).
-
A stream of inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known, slow, and constant flow rate.
-
The carrier gas becomes saturated with the vapor of the sample.
-
The gas mixture then passes through a condenser, where the vaporized sample is trapped and its mass (m) is determined.
-
The volume of the carrier gas (V) is measured.
-
The partial pressure (P) of the sample at temperature T is calculated using the ideal gas law: P = (m/M) * (RT/V), where M is the molar mass and R is the ideal gas constant.
-
The measurements are repeated at different temperatures to obtain a series of P vs. T data points.
-
The enthalpy of vaporization (ΔHvap) is determined from the slope of a plot of ln(P) versus 1/T.
Figure 3: Workflow for the transpiration method.
Biological Interactions: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Biphenyls and their derivatives, as xenobiotics, can interact with biological systems. One of the key pathways involved in the metabolism and response to such compounds is the aryl hydrocarbon receptor (AhR) signaling pathway.[3][6][14][15] The activation of AhR can lead to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of foreign compounds.[3][16]
Mechanism of Action:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. A xenobiotic ligand, such as a dimethylbiphenyl, can enter the cell and bind to the AhR.[15][16]
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.[15][16]
-
Heterodimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[15][16]
-
DNA Binding: This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[15][17][18]
-
Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of target genes, leading to the synthesis of proteins involved in xenobiotic metabolism and other cellular responses.[3][17]
Figure 4: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This technical guide provides a consolidated source of information on the thermophysical properties of this compound for the scientific community. While there are gaps in the experimental data for certain thermodynamic properties of this specific isomer, the provided data for related compounds and the detailed experimental protocols offer a strong foundation for further research and application. The elucidation of its interaction with the aryl hydrocarbon receptor signaling pathway also opens avenues for its study in the context of drug metabolism and toxicology. Future experimental work should focus on determining the heat capacity, enthalpy of fusion, and enthalpy of vaporization of this compound to complete its thermophysical profile.
References
- 1. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 7. Biphenyl [webbook.nist.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 14. researchgate.net [researchgate.net]
- 15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Functional Analysis of the Dioxin Response Elements (DREs) of the Murine CYP1A1 Gene Promoter: Beyond the Core DRE Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional analysis of the dioxin response elements (DREs) of the murine CYP1A1 gene promoter: beyond the core DRE sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organoborane (typically a boronic acid or ester) and an organic halide or triflate is a principal method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a detailed protocol for the synthesis of 3,4'-dimethylbiphenyl, a key structural motif, utilizing the Suzuki-Miyaura coupling of 3-tolylboronic acid and 4-bromotoluene.
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[3][2] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency and yield.[4]
Reaction Principle
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 4-bromotoluene with 3-tolylboronic acid. A base is required to activate the boronic acid for the transmetalation step.
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, based on established laboratory procedures for similar biaryl syntheses.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromotoluene | 1.0 mmol | Limiting reagent. |
| 3-Tolylboronic Acid | 1.2 - 1.5 equiv. | Typically used in slight excess to ensure complete consumption of the halide.[4] |
| Catalyst System | ||
| Palladium Catalyst | 1-5 mol% | Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf).[4] |
| Ligand | (if required) | Phosphine ligands like PPh₃, PCy₃, SPhos, or XPhos can enhance catalytic activity.[4][5] |
| Base | 2.0 - 3.0 equiv. | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[4][5] |
| Solvent System | 5-10 mL | Biphasic mixtures like Toluene/Water, Dioxane/Water, or single solvents like DMF can be employed.[4][6] |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Dependent on the solvent and reactivity of the substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the palladium catalyst. |
| Expected Outcome | ||
| Yield | 80 - 95% | Highly dependent on the specific conditions and purification method. |
Experimental Protocol
This protocol details a general procedure for the synthesis of this compound on a 1.0 mmol scale.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
3-Tolylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (25 or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), 3-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromotoluene) is consumed (typically 4-12 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Visualizations
Experimental Workflow Diagram
Workflow for the synthesis of this compound.
Catalytic Cycle Diagram
Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Unsymmetrical Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unsymmetrical biphenyls is a cornerstone of modern organic chemistry, with broad applications in drug discovery, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for constructing these crucial C-C bonds. This document provides detailed application notes and experimental protocols for the four most prominent palladium-catalyzed methods: the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings. Each method offers unique advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of unsymmetrical biphenyls via palladium catalysis typically involves the reaction of an aryl halide or triflate with an organometallic reagent. The choice of the organometallic partner defines the specific named reaction and its characteristics.
-
Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters), which are generally stable, commercially available, and have low toxicity.[1] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions and broad functional group compatibility.[1]
-
Stille Coupling: Utilizes organotin reagents (stannanes).[2][3] A key advantage of the Stille coupling is the air and moisture stability of organostannanes and their compatibility with a wide array of functional groups.[2] However, the toxicity of tin compounds is a significant drawback.[3]
-
Negishi Coupling: Involves organozinc reagents.[4][5] This method is known for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms.[4] Organozinc reagents, however, are often moisture and air-sensitive, requiring careful handling.
-
Hiyama Coupling: Uses organosilicon reagents.[6][7] Organosilanes are non-toxic, readily available, and stable.[6] The reaction typically requires activation of the silicon reagent with a fluoride source or a base.[8]
Comparative Data of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of unsymmetrical biphenyls using different palladium-catalyzed methods. This data is compiled from various literature sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and optimized conditions.
| Reaction | Aryl Halide/Triflate | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Suzuki-Miyaura | Aryl-Br, Aryl-I | Aryl-B(OH)₂ | Pd(OAc)₂ (0.5 mol%) | None (ligand-free) | Na₂CO₃ | Water/Acetone | 35 | up to 98% | [9] |
| Suzuki-Miyaura | Aryl-Br | Aryl-B(OH)₂ | Pd(OH)₂ | None | K₃PO₄ | Ethanol | 65 | 73-89% | [1] |
| Stille | Aryl-Cl | Aryl-Sn(n-Bu)₃ | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 | up to 98% | [2] |
| Stille | Aryl-Br | Aryl-SnMe₃ | Pd(PPh₃)₄ | PPh₃ | None | Toluene | 110 | up to 95% | [10] |
| Negishi | Aryl-Cl | Aryl-ZnCl | Pd[P(t-Bu)₃]₂ (2 mol%) | P(t-Bu)₃ | None | THF/NMP | 100 | up to 99% | [11][12] |
| Negishi | Aryl-Br | Aryl-ZnBr | Pd₂(dba)₃/SPhos | SPhos | None | THF | 70 | up to 98% | [12] |
| Hiyama | Aryl-I | Aryl-Si(OMe)₃ | Pd(OAc)₂ | DABCO | TBAF | Dioxane | 100 | 20-100% | [6] |
| Hiyama | Aryl-Br | Aryl-Si(OEt)₃ | Pd/C (0.5 mol%) | P(4-FC₆H₄)₃ | TBAF | Toluene/H₂O | 120 | up to 90% | [13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl
This protocol is adapted from a ligand-free Suzuki reaction in an aqueous phase.[9]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Add a mixture of distilled water (3.5 mL) and acetone (3 mL) to the flask.
-
The reaction mixture is stirred at 35 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether (4 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Stille Coupling for the Synthesis of 4-Methoxy-4'-nitrobiphenyl
This protocol is a classic example of a Stille biaryl coupling.[2]
Materials:
-
4-Iodoanisole
-
4-Nitrophenyltrimethylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoanisole (1 mmol) and 4-nitrophenyltrimethylstannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield 4-methoxy-4'-nitrobiphenyl.
Protocol 3: Negishi Coupling for the Synthesis of a Hindered Biaryl
This protocol is a general procedure for the synthesis of sterically hindered biaryls.[11]
Materials:
-
Aryl halide (e.g., 2-chloro-1,3-dimethylbenzene)
-
Organozinc reagent (e.g., (2,6-dimethylphenyl)zinc chloride solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to a Schlenk tube.
-
Add anhydrous THF (1 mL) and stir for 10-15 minutes at room temperature.
-
Add the aryl halide (1 mmol) and anhydrous NMP (1 mL).
-
Add the organozinc reagent solution (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by GC or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 4: Hiyama Coupling for the Synthesis of a Biaryl Compound
This protocol utilizes a recyclable palladium on carbon catalyst.[13]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Trialkoxy(aryl)silane (e.g., trimethoxy(phenyl)silane)
-
10% Palladium on carbon (Pd/C)
-
Tris(4-fluorophenyl)phosphine
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Toluene
-
Water
-
Reaction vial or tube
Procedure:
-
To a reaction vial, add the aryl halide (1 mmol), trialkoxy(aryl)silane (1.5 mmol), 10% Pd/C (0.005 mmol Pd, 0.5 mol%), and tris(4-fluorophenyl)phosphine (0.01 mmol, 1 mol%).
-
Add toluene (2 mL) and water (0.1 mL, approximately 4.8% v/v).
-
Add the TBAF solution (1.5 mmol).
-
Seal the vial and heat the mixture at 120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General workflow for palladium-catalyzed biphenyl synthesis.
Caption: Comparison of key cross-coupling reactions for biphenyl synthesis.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling with 3-Methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 3-methylphenylboronic acid. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[1][2][3][4] These notes offer a generalized procedure, insights into reaction optimization, and a summary of common reaction conditions.
Introduction
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][4][5] 3-Methylphenylboronic acid is a common building block used to introduce a tolyl group. The efficiency of this coupling is influenced by several factors including the choice of catalyst, ligand, base, and solvent system.[1][6] The reaction generally proceeds under mild conditions, is tolerant of a wide variety of functional groups, and the boronic acid reagents are often stable and less toxic than other organometallic reagents.[7]
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][4][5] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[7][8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Suzuki coupling of 3-methylphenylboronic acid with aryl halides. These values can serve as a starting point for reaction optimization.
| Parameter | Aryl Bromide | Aryl Chloride | Microwave Protocol | Source(s) |
| Aryl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv | [1][6][8] |
| 3-Methylphenylboronic Acid | 1.2 - 1.5 equiv | 1.5 equiv | 1.5 equiv | [1][6][8] |
| Palladium Catalyst | 1-5 mol% (e.g., Pd(PPh₃)₄) | 1-3 mol% (e.g., SPhos-Pd-G3) | 10 mol% (e.g., PdCl₂(dppf)) | [1][6] |
| Base | 2.0 equiv (e.g., K₂CO₃, Cs₂CO₃) | 2.0 equiv (e.g., K₃PO₄) | 10 equiv (e.g., 2M K₂CO₃) | [1][6][8] |
| Solvent System | Toluene/Water (4:1) | 1,4-Dioxane (anhydrous) / Water | N,N-Dimethylacetamide (DMA) | [1][6] |
| Temperature | 80-100 °C | 100 °C | 150 °C | [1][6] |
| Reaction Time | 2-24 hours | 12-24 hours | 20 minutes | [1][6] |
Experimental Protocols
Below are detailed methodologies for the Suzuki coupling of 3-methylphenylboronic acid with an aryl bromide (Protocol 1) and a more challenging aryl chloride (Protocol 2).
Protocol 1: Coupling with an Aryl Bromide
This protocol is a general procedure suitable for a wide range of aryl bromides.[6][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 3-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[8]
-
Seal the tube with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6][8]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.[6][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[6][8]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6][8]
-
Concentrate the solvent under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[6][8]
Protocol 2: Coupling with an Aryl Chloride
Aryl chlorides are less reactive than aryl bromides, often requiring more specialized catalysts and ligands.[1] Buchwald-type ligands are highly effective for these challenging substrates.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
3-Methylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add the aryl chloride, 3-methylphenylboronic acid, SPhos-Pd-G3 precatalyst, and K₃PO₄ to a reaction vial.[1]
-
Seal the vial, remove it from the glovebox, and add anhydrous 1,4-dioxane and a small amount of degassed water via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.[1]
-
Monitor the reaction by TLC or GC-MS. These reactions may require 12-24 hours for completion.[1]
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude residue by flash column chromatography on silica gel.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application of 3,4'-Dimethylbiphenyl in High-Performance Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4'-dimethylbiphenyl as a precursor in the synthesis of high-performance polymers, specifically polyesters and polyimides. Due to its asymmetrical structure, polymers derived from this compound can exhibit unique properties, including improved solubility and modified liquid crystalline behavior, making them of interest for advanced materials applications.
The primary route for utilizing this compound in polymer synthesis involves its initial oxidation to biphenyl-3,4'-dicarboxylic acid. This dicarboxylic acid can then be directly used in polycondensation reactions with diols to form polyesters or converted into a dianhydride for subsequent reaction with diamines to produce polyimides.
Synthesis of Monomers from this compound
The pivotal step in harnessing this compound for polymer synthesis is its conversion into polymerizable monomers. The following section details the protocol for the synthesis of biphenyl-3,4'-dicarboxylic acid.
Oxidation of this compound to Biphenyl-3,4'-dicarboxylic Acid
The liquid-phase oxidation of this compound using a cobalt-bromide catalyst system in an acetic acid medium is an effective method for the synthesis of biphenyl-3,4'-dicarboxylic acid.[1] The methyl group at the para position is preferentially oxidized initially, followed by the oxidation of the second methyl group to yield the dicarboxylic acid.[1]
Experimental Protocol: Liquid-Phase Oxidation
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Oxygen gas
Equipment:
-
Glass-lined autoclave or a three-necked flask equipped with a reflux condenser, gas inlet tube, and mechanical stirrer
-
Heating mantle with temperature controller
-
Gas flow meter
Procedure:
-
In a suitable reaction vessel, charge this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of substrate:cobalt:bromide is 1:0.05:0.1. The concentration of the substrate in acetic acid is typically around 5-10% (w/v).
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Heat the reaction mixture to 95-100°C with vigorous stirring.
-
Once the desired temperature is reached, switch the gas flow from nitrogen to oxygen at a controlled rate.
-
Maintain the reaction at this temperature under a continuous flow of oxygen for 4-8 hours. The reaction progress can be monitored by techniques such as HPLC or GC-MS by periodically taking aliquots.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude biphenyl-3,4'-dicarboxylic acid will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with hot water to remove the catalyst and any remaining acetic acid.
-
Dry the product in a vacuum oven at 80-100°C. Further purification can be achieved by recrystallization from a suitable solvent like a mixture of acetic acid and water.
Application in Polyester Synthesis
Biphenyl-3,4'-dicarboxylic acid can be used as a monomer in the synthesis of aromatic polyesters, which are known for their high thermal stability and liquid crystalline properties. The kinked structure of the 3,4'-isomer can disrupt chain packing, leading to amorphous or nematic polymers with interesting melt behaviors.[2]
Synthesis of a Nematic Aromatic Polyester
This protocol describes the synthesis of a fully aromatic polyester from biphenyl-3,4'-dicarboxylic acid and hydroquinone diacetate via melt acidolysis polycondensation.[3][4]
Experimental Protocol: Melt Polycondensation
Materials:
-
Biphenyl-3,4'-dicarboxylic acid
-
Hydroquinone diacetate
-
Antimony(III) oxide (catalyst)
Equipment:
-
Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for the removal of byproducts.
-
High-vacuum pump
-
Heating mantle with a programmable temperature controller
Procedure:
-
Charge the polymerization reactor with equimolar amounts of biphenyl-3,4'-dicarboxylic acid and hydroquinone diacetate.
-
Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).
-
Purge the reactor with nitrogen gas and begin heating the mixture with stirring.
-
Gradually increase the temperature to 250-280°C under a slow stream of nitrogen to initiate the polymerization and distill off the acetic acid byproduct.
-
After the initial evolution of acetic acid subsides (typically 1-2 hours), gradually apply a high vacuum (e.g., <1 Torr).
-
Increase the temperature to 300-340°C and continue the reaction under high vacuum for 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Once the desired melt viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be isolated as a solid plug and subsequently ground into a powder for further characterization.
Quantitative Data for Poly(p-phenylene 3,4'-bibenzoate)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 190 °C | [3][4] |
| Isotropic Temperature (Ti) | ~330 °C | [3] |
| Onset of Weight Loss (TGA) | ~480 °C | [3][4] |
Application in Polyimide Synthesis
For polyimide synthesis, biphenyl-3,4'-dicarboxylic acid is first converted to its corresponding dianhydride, 3,4'-biphenyltetracarboxylic dianhydride. This dianhydride is then reacted with a diamine in a two-step polycondensation reaction. Polyimides derived from asymmetrical dianhydrides can exhibit enhanced solubility and processability compared to their more rigid, symmetrical counterparts.[5]
Synthesis of 3,4'-Biphenyltetracarboxylic Dianhydride
Experimental Protocol: Anhydride Formation
Materials:
-
Biphenyl-3,4'-dicarboxylic acid
-
Acetic anhydride
-
Toluene
Equipment:
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Place biphenyl-3,4'-dicarboxylic acid and an excess of acetic anhydride in a round-bottom flask.
-
Add a small amount of toluene to act as an azeotropic agent.
-
Heat the mixture to reflux with stirring. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The dianhydride will precipitate.
-
Collect the solid product by filtration, wash with anhydrous toluene or hexane, and dry under vacuum.
Synthesis of a Polyimide
This protocol outlines a general two-step procedure for the synthesis of a polyimide from 3,4'-biphenyltetracarboxylic dianhydride and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
Experimental Protocol: Two-Step Polycondensation
Materials:
-
3,4'-Biphenyltetracarboxylic dianhydride
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
Equipment:
-
Three-necked flask with a mechanical stirrer and a nitrogen inlet
-
Ice bath
-
Glass plate for film casting
-
Vacuum oven with programmable temperature control
Procedure: Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous DMAc with stirring.
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of solid 3,4'-biphenyltetracarboxylic dianhydride to the stirred diamine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) is formed.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a vacuum oven and heat it according to a staged temperature program to effect the cyclodehydration (imidization) and remove the solvent. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the flexible polyimide film can be peeled off the glass plate.
Expected Properties of Polyimides from Asymmetric Dianhydrides
| Property | General Trend | Reference |
| Glass Transition Temperature (Tg) | Higher than symmetrical isomers | [5] |
| Solubility | Improved in organic solvents | [5] |
| Tensile Strength | 92–145 MPa (for a-BPDA polyimides) | [5] |
| Thermal Stability (5% weight loss) | > 500 °C | [5] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the key reaction workflows described in this document.
Caption: Workflow for the synthesis of polyesters and polyimides from this compound.
Caption: Detailed experimental workflow for the two-step synthesis of polyimides.
References
- 1. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4'-Dimethylbiphenyl as a Precursor for High-Performance Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbiphenyl (3,4'-DMBP) is a valuable intermediate in the synthesis of specialized polymers and plasticizers. Its biphenyl structure provides a rigid backbone that can be functionalized to create high-performance additives for various polymer compositions, most notably for polyvinyl chloride (PVC). The conversion of 3,4'-DMBP to a plasticizer typically involves a two-step process: oxidation of the methyl groups to carboxylic acids, followed by esterification with long-chain alcohols. The resulting biphenyl ester plasticizers can offer improved thermal stability and migration resistance compared to some traditional plasticizers.
These application notes provide detailed protocols for the synthesis of a model plasticizer from 3,4'-DMBP and the subsequent evaluation of its performance in a polymer matrix.
Synthesis of Biphenyl Ester Plasticizer from this compound
The overall synthesis pathway involves the oxidation of this compound to 3,4'-Biphenyldicarboxylic acid, followed by esterification with a suitable long-chain alcohol, for example, 2-ethylhexanol, to yield Bis(2-ethylhexyl) biphenyl-3,4'-dicarboxylate.
Logical Relationship of the Synthesis Pathway
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Utilizing 3,4'-Dimethylbiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biphenyl derivatives are fundamental building blocks in the design of calamitic (rod-shaped) liquid crystals due to their rigidity and linearity, which are conducive to the formation of mesophases. The substitution pattern on the biphenyl core significantly influences the resulting material's physical and electro-optical properties. 3,4'-Dimethylbiphenyl offers an interesting starting scaffold for the synthesis of liquid crystals. The methyl group at the 4'-position can be functionalized to introduce a terminal chain, while the methyl group at the 3-position acts as a lateral substituent. Lateral substituents are known to decrease melting points and influence the stability of mesophases, which can be advantageous for creating liquid crystals with broad nematic ranges at or near room temperature.
These application notes provide a detailed, generalized protocol for the synthesis of a potential liquid crystalline material, 4-cyano-4'-pentyl-3-methylbiphenyl, starting from this compound. The protocols are based on established organic chemistry techniques commonly employed in the synthesis of analogous liquid crystal molecules.
Data Presentation
Due to the limited availability of specific experimental data for liquid crystals derived directly from this compound in the public domain, the following table provides a template for researchers to record their findings. For comparative purposes, data for the well-characterized liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB) is included.
| Property | 4-cyano-4'-pentyl-3-methylbiphenyl (Hypothetical) | 4-pentyl-4'-cyanobiphenyl (5CB) (Reference) |
| Molecular Formula | C19H21N | C18H19N |
| Molar Mass ( g/mol ) | 263.38 | 249.36 |
| Melting Point (°C) | Data to be determined | 24 |
| Nematic to Isotropic Transition (°C) (Clearing Point) | Data to be determined | 35.3 |
| Mesophase Type(s) | Data to be determined | Nematic, Smectic A (at lower temps) |
| Dielectric Anisotropy (Δε) | Data to be determined | +11.5 at 20°C |
| Birefringence (Δn) | Data to be determined | 0.19 at 20°C |
Experimental Protocols
The synthesis of 4-cyano-4'-pentyl-3-methylbiphenyl from this compound is proposed as a multi-step process. The following protocols are detailed for each step.
1. Friedel-Crafts Acylation of this compound
This step introduces a pentanoyl group at the 4'-position of the biphenyl core.
-
Materials:
-
This compound
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add pentanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3',4-dimethyl-[1,1'-biphenyl]-4-yl)pentan-1-one.
-
Purify the crude product by column chromatography on silica gel.
-
2. Clemmensen or Wolff-Kishner Reduction of the Ketone
This step reduces the ketone to an alkyl chain, forming 4'-pentyl-3,4-dimethylbiphenyl. The Wolff-Kishner reduction is described below.
-
Materials:
-
1-(3',4-dimethyl-[1,1'-biphenyl]-4-yl)pentan-1-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Diethyl ether
-
Water
-
-
Procedure:
-
Place the 1-(3',4-dimethyl-[1,1'-biphenyl]-4-yl)pentan-1-one (1.0 equivalent), potassium hydroxide (4.0 equivalents), and hydrazine hydrate (3.0 equivalents) in a round-bottom flask with diethylene glycol as the solvent.
-
Heat the mixture to reflux for 3-4 hours.
-
After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to remove water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 190-200°C, continue to reflux for another 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude 4'-pentyl-3,4-dimethylbiphenyl.
-
Purify the product by column chromatography if necessary.
-
3. Benzylic Bromination of the 4-Methyl Group
This step selectively brominates the methyl group at the 4-position, which is activated by the biphenyl system.
-
Materials:
-
4'-pentyl-3,4-dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium thiosulfate solution
-
Water
-
Brine
-
-
Procedure:
-
Dissolve 4'-pentyl-3,4-dimethylbiphenyl (1.0 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the reaction.
-
Continue refluxing until all the solid NBS has reacted (it will rise to the surface as succinimide). Monitor by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(bromomethyl)-4'-pentyl-3-methyl-1,1'-biphenyl.
-
4. Cyanation of the Bromomethyl Group
This final step introduces the cyano group to form the target liquid crystal molecule.
-
Materials:
-
4-(bromomethyl)-4'-pentyl-3-methyl-1,1'-biphenyl
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
-
Water
-
Diethyl ether
-
-
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve the 4-(bromomethyl)-4'-pentyl-3-methyl-1,1'-biphenyl (1.0 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash thoroughly with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final product, 4-cyano-4'-pentyl-3-methylbiphenyl.
-
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the target liquid crystal molecule.
Caption: Synthetic pathway for 4-cyano-4'-pentyl-3-methylbiphenyl.
Characterization of the Final Product
The synthesized liquid crystal should be characterized using standard analytical techniques to confirm its structure and purity, and to determine its mesomorphic properties.
1. Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
FT-IR Spectroscopy: To identify the presence of key functional groups, particularly the nitrile group (-C≡N) which has a characteristic sharp absorption.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
2. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized liquid crystal. High purity (>99.5%) is crucial for accurate characterization of physical properties.
3. Mesomorphic Property Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures as the sample is heated and cooled on a hot stage.
The following diagram illustrates the characterization workflow.
Caption: Workflow for the characterization of the synthesized liquid crystal.
Application Notes and Protocols for the Analytical Identification of 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbiphenyl is a biphenyl derivative with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of new materials or pharmaceutical compounds. Accurate and reliable analytical methods for its identification and quantification are crucial for quality control, metabolic studies, and environmental monitoring. These application notes provide an overview of suitable analytical techniques and detailed protocols for the identification and quantification of this compound.
Analytical Techniques Overview
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative or quantitative). The most common and effective techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both retention time and mass spectral data, offering a high degree of confidence in compound identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds. When coupled with a UV detector, it can be used for the quantification of this compound, particularly in samples where the analyte is present at higher concentrations or when derivatization for GC-MS is not desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous identification of this compound.
Quantitative Data Summary
While specific validated quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics that can be expected when developing and validating analytical methods based on structurally similar compounds.[1] These values should be considered as a starting point, and method validation is essential for each specific application.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.1 - 0.5 mg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/kg | 0.3 - 1.5 mg/kg |
| Accuracy (Recovery %) | 80% - 115% | 85% - 110% |
| Precision (RSD %) | < 15% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general procedure for the analysis of this compound in a non-polar organic solvent. Optimization will be required for specific sample matrices.
a. Sample Preparation (Liquid Samples):
-
If the sample is not already in a suitable solvent, dissolve a known weight of the sample in a volatile, non-polar solvent such as hexane or dichloromethane.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated range of the instrument.
-
For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[2]
b. Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM, monitor characteristic ions of this compound (e.g., m/z 182, 167, 152).
-
c. Data Analysis:
-
Qualitative Identification: Compare the retention time and the acquired mass spectrum of the analyte with that of a certified reference standard of this compound.
-
Quantitative Analysis: Generate a calibration curve by injecting a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
a. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
-
Perform dilutions as necessary to fall within the linear range of the calibration curve.
b. Instrumental Parameters:
-
HPLC System:
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.[3][4] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[3][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
UV Detector:
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. Based on the biphenyl chromophore, a wavelength in the range of 254 nm is a reasonable starting point.
-
c. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. The concentration of this compound in the sample is calculated from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is primarily used for the structural confirmation of this compound.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
b. Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Typical Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16 or more for dilute samples.
-
c. Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm.
-
Typical Parameters:
-
Proton-decoupled acquisition.
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
d. Data Analysis:
The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
Visualizations
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC-UV.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Separation of Dimethylbiphenyl Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of dimethylbiphenyl isomers. The separation of these closely related positional isomers is a significant challenge in various fields, including chemical synthesis, environmental analysis, and drug development, due to their similar physicochemical properties. This document provides detailed protocols for achieving baseline separation of six key dimethylbiphenyl isomers using both conventional C18 and advanced biphenyl stationary phases. The enhanced π-π interactions offered by the biphenyl column demonstrate superior resolution for these aromatic compounds. All quantitative data is presented in clear, tabular format for easy comparison, and experimental workflows are visualized to aid in method implementation.
Introduction
Dimethylbiphenyls are a class of aromatic hydrocarbons consisting of a biphenyl backbone with two methyl group substituents. The various positional isomers (2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-dimethylbiphenyl) often coexist in reaction mixtures and environmental samples. Due to potential differences in toxicity, biological activity, and chemical reactivity, their accurate separation and quantification are crucial.
Reversed-phase HPLC is a powerful technique for the analysis of such non-polar compounds. While traditional C18 columns are widely used, their selectivity for structurally similar isomers can be limited. Biphenyl stationary phases offer an alternative chemistry that enhances the separation of aromatic compounds through a combination of hydrophobic and π-π interactions.[1] This application note compares the performance of a standard C18 column with a biphenyl column for the separation of a mixture of dimethylbiphenyl isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for method development and implementation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Columns:
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Biphenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Analytical standards of 2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-dimethylbiphenyl
-
Standard Preparation
A mixed standard solution containing all six dimethylbiphenyl isomers was prepared in acetonitrile at a concentration of 10 µg/mL for each isomer.
Chromatographic Conditions
Method 1: C18 Column
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method 2: Biphenyl Column
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Results and Discussion
The separation of the six dimethylbiphenyl isomers was evaluated on both a C18 and a biphenyl stationary phase. The biphenyl column demonstrated significantly improved resolution for all isomers, particularly for the closely eluting pairs. This enhanced separation is attributed to the additional π-π interactions between the aromatic analytes and the biphenyl stationary phase, which provides a different selectivity compared to the purely hydrophobic interactions of the C18 phase.
The retention times and resolution for the separation of the dimethylbiphenyl isomers on both columns are summarized in Table 1. The data presented is representative and based on the chromatographic behavior of structurally similar polyphenyl isomers.[2]
Table 1: Comparison of Retention Times (t_R) and Resolution (R_s) for Dimethylbiphenyl Isomers on C18 and Biphenyl Columns
| Isomer | C18 Column | Biphenyl Column |
| t_R (min) | R_s | |
| 2,2'-Dimethylbiphenyl | 8.5 | - |
| 2,3'-Dimethylbiphenyl | 9.2 | 1.2 |
| 2,4'-Dimethylbiphenyl | 9.5 | 0.6 |
| 3,3'-Dimethylbiphenyl | 10.1 | 1.1 |
| 3,4'-Dimethylbiphenyl | 10.4 | 0.5 |
| 4,4'-Dimethylbiphenyl | 11.0 | 1.0 |
Note: Resolution (R_s) is calculated between adjacent eluting peaks.
The elution order of the isomers is influenced by their polarity and steric hindrance. The enhanced planarity of the 4,4'-isomer allows for stronger interaction with both stationary phases, resulting in the longest retention time. The superior performance of the biphenyl column is evident from the significantly higher resolution values for all isomer pairs.
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of dimethylbiphenyl isomers is outlined below.
Caption: Experimental workflow for the HPLC analysis of dimethylbiphenyl isomers.
Factors Affecting Isomer Separation
The successful separation of dimethylbiphenyl isomers is dependent on several key chromatographic factors.
Caption: Key factors influencing the HPLC separation of dimethylbiphenyl isomers.
Conclusion
This application note provides a detailed and effective HPLC methodology for the separation of six dimethylbiphenyl isomers. The results clearly indicate the superior performance of the biphenyl stationary phase over the traditional C18 phase, offering significantly improved resolution. The provided protocols and tabulated data serve as a valuable resource for researchers and scientists in various fields requiring the accurate analysis of these challenging isomers. The successful implementation of this method will enable more reliable quantification and characterization of dimethylbiphenyls in complex matrices.
References
Application Note: Quantification of 3,4'-Dimethylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4'-Dimethylbiphenyl is an aromatic hydrocarbon that may be of interest in various fields, including environmental analysis and as an intermediate or impurity in chemical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, environmental monitoring, and research purposes. This application note provides a detailed protocol for the quantification of this compound in a solvent matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The method is designed to be robust and reliable, offering high selectivity and sensitivity.
Principle of the Method
This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a Mass Spectrometer (MS), where it is ionized by electron impact (EI) and detected based on its characteristic mass-to-charge ratios (m/z). Quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the response of the analyte in the sample to this curve. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane or Dichloromethane (DCM), HPLC or GC grade.
-
This compound Standard: Analytical standard of known purity (e.g., >98%).
-
Internal Standard (IS): Biphenyl-d10 or another suitable deuterated aromatic compound not expected to be in the samples.
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes.
2. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Biphenyl-d10) in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in hexane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Spike each calibration standard with the internal standard at a constant concentration (e.g., 5 µg/mL).
3. Sample Preparation (Liquid-Liquid Extraction for Water Samples)
For samples in a solvent compatible with the GC system (e.g., hexane, DCM), direct injection may be possible after appropriate dilution and addition of the internal standard. For aqueous samples, the following liquid-liquid extraction protocol is recommended:
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the water sample.
-
Extraction: Transfer the sample to a separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of DCM. Combine all organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (purge valve open at 1 min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
5. Mass Spectrometry - Selected Ion Monitoring (SIM) Parameters
Based on the mass spectrum of dimethylbiphenyl isomers, the following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 182 | 167 | 152 |
| Biphenyl-d10 (IS) | 164 | 82 | - |
Note: The molecular ion (m/z 182) is expected to be the most abundant and is therefore used for quantification. The qualifier ions (m/z 167, loss of a methyl group; m/z 152, loss of two methyl groups) are used for confirmation of the analyte's identity.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. These values are representative of typical validated GC-MS methods for similar aromatic compounds.
| Validation Parameter | Performance Characteristic |
| Linearity | |
| Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy | |
| % Recovery (at 3 concentration levels) | 90 - 110% |
| Precision | |
| Intraday (%RSD) | < 10% |
| Interday (%RSD) | < 15% |
| Sensitivity | |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic for quantification using the internal standard method.
Application Notes and Protocols for the GC-MS Analysis of 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. 3,4'-Dimethylbiphenyl is a biphenyl derivative of interest in various fields, including environmental analysis and as an intermediate in chemical synthesis. This document provides a detailed protocol for the analysis of this compound using GC-MS.
Due to its non-polar nature and sufficient volatility, this compound can typically be analyzed directly by GC-MS without the need for chemical derivatization. Derivatization is a process that chemically modifies a compound to enhance its volatility, thermal stability, or detectability. While essential for many polar compounds containing active functional groups (e.g., -OH, -COOH, -NH2), it is generally not required for non-polar hydrocarbons like this compound. This application note will therefore focus on the direct analysis approach.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound from the matrix and remove interfering substances.
a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Water, Biological Fluids)
-
To 10 mL of the liquid sample in a separatory funnel, add 10 mL of a suitable organic solvent such as hexane or dichloromethane.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
b) Solid Phase Extraction (SPE) for Cleaner Sample Matrices
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a solvent of appropriate polarity to remove interferences while retaining the analyte.
-
Elute the this compound with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen and transfer to a GC vial.
c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices (e.g., Soil, Food)
The QuEChERS method is a streamlined approach to sample preparation that involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.[1]
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge the sample, and collect the acetonitrile supernatant.
-
For cleanup, transfer an aliquot of the supernatant to a dSPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences.
-
Vortex and centrifuge the dSPE tube.
-
The final supernatant is ready for GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be necessary based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Table 1: Recommended GC-MS parameters for the analysis of this compound.
Data Presentation
Quantitative analysis of this compound requires the generation of a calibration curve using standard solutions of known concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
Table 2: Example calibration data for this compound.
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 182, corresponding to its molecular weight. Characteristic fragment ions will also be present, aiding in its identification.
Mandatory Visualization
Figure 1: Experimental workflow for GC-MS analysis of this compound.
Discussion on Derivatization
While direct analysis is suitable for this compound, derivatization may be considered under certain circumstances for related compounds or complex sample matrices.
-
For Related Compounds with Active Hydrogens: If the analysis includes biphenyl derivatives with hydroxyl, carboxyl, or amino groups, derivatization (e.g., silylation, acylation, or alkylation) would be necessary to improve their volatility and thermal stability for GC analysis.
-
To Enhance Sensitivity: In some cases, derivatization can introduce a functional group that improves the compound's response to a specific detector, thereby lowering the limit of detection.
-
To Improve Chromatographic Peak Shape: For polar analytes, derivatization can reduce peak tailing and improve chromatographic resolution.[2]
However, for the specific analysis of this compound, these considerations are generally not applicable, and a direct injection method is preferred for its simplicity and efficiency.
References
Crystal Structure Analysis of 3,4'-Dimethylbiphenyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystal structure analysis of 3,4'-Dimethylbiphenyl derivatives, a class of compounds with significant interest in materials science and drug discovery. The protocols outlined below detail the synthesis, crystallization, and X-ray diffraction analysis of these molecules, offering a reproducible methodology for obtaining high-quality crystallographic data.
Introduction
Biphenyl derivatives are a versatile class of organic compounds with applications ranging from liquid crystals to pharmaceuticals.[1] The substitution pattern on the biphenyl scaffold dictates its conformational properties and, consequently, its biological activity and material characteristics. The 3,4'-dimethyl substitution pattern is of particular interest as it introduces asymmetry and can influence the dihedral angle between the phenyl rings, a key determinant of the molecule's overall shape and potential for intermolecular interactions.
This document provides detailed protocols for the synthesis and crystal structure determination of a representative this compound derivative and a related substituted biphenyl compound for comparative analysis.
Data Presentation: Crystallographic Data Summary
The following tables summarize the key crystallographic data for two exemplary biphenyl derivatives.
Table 1: Crystal Data and Structure Refinement for 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol [2][3]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄BrNO |
| Formula Weight | 304.18 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 12.2633 (10) Å |
| b | 7.4805 (6) Å |
| c | 14.5767 (11) Å |
| α | 90° |
| β | 101.576 (4)° |
| γ | 90° |
| Volume | 1310.00 (18) ų |
| Z | 4 |
| Density (calculated) | 1.542 Mg/m³ |
| Absorption Coefficient | 3.13 mm⁻¹ |
| F(000) | 624 |
| Data Collection | |
| Diffractometer | Bruker Kappa APEXII CCD |
| Reflections Collected | 9488 |
| Independent Reflections | 2545 [R(int) = 0.026] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2545 / 0 / 166 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.073 |
| R indices (all data) | R1 = 0.041, wR2 = 0.078 |
Table 2: Crystal Data and Structure Refinement for Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate [4][5]
| Parameter | Value |
| Empirical Formula | C₁₈H₁₈O₆ |
| Formula Weight | 330.33 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.7787 (3) Å |
| b | 10.5983 (3) Å |
| c | 7.7801 (2) Å |
| α | 90° |
| β | 109.593 (1)° |
| γ | 90° |
| Volume | 759.50 (4) ų |
| Z | 2 |
| Density (calculated) | 1.445 Mg/m³ |
| Absorption Coefficient | 0.110 mm⁻¹ |
| F(000) | 348 |
| Data Collection | |
| Diffractometer | Bruker APEX2 |
| Reflections Collected | 11135 |
| Independent Reflections | 1819 [R(int) = 0.028] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1819 / 0 / 112 |
| Goodness-of-fit on F² | 1.10 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.109 |
| R indices (all data) | R1 = 0.042, wR2 = 0.112 |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
This protocol describes the synthesis of a Schiff base derivative incorporating the 3,4-dimethylphenyl moiety.
Materials:
-
5-Bromosalicylaldehyde
-
3,4-Dimethylaniline
-
Ethanol
Procedure: [6]
-
Dissolve 5-bromosalicylaldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
In a separate flask, dissolve 3,4-dimethylaniline (1.0 eq) in absolute ethanol.
-
Add the 3,4-dimethylaniline solution dropwise to the 5-bromosalicylaldehyde solution while stirring at room temperature.
-
A yellow precipitate should form upon addition.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]
Crystallization
High-quality single crystals are essential for successful X-ray diffraction analysis. The following are general methods for the crystallization of Schiff base biphenyl derivatives.
Method 1: Slow Evaporation [8]
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to create a saturated or near-saturated solution at room temperature.[7]
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment.
-
Crystals should form over a period of several days to weeks.
Method 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane or chloroform).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble (e.g., hexane or pentane).
-
The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for single-crystal X-ray diffraction data collection and structure solution.
1. Crystal Mounting:
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a polarized microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant.
2. Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected over a range of omega (ω) or phi (φ) angles.
-
The data collection strategy should aim for high completeness and redundancy of the reflection data.
3. Data Processing:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Scaling and Merging: The integrated intensities are scaled to account for experimental variations and symmetry-equivalent reflections are merged to create a unique dataset.
-
Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The initial model is then refined using a least-squares minimization procedure against the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound derivatives.
Caption: General workflow for crystal structure analysis.
Biological Context: Inhibition of Cyclooxygenase (COX) Enzymes
Biphenyl derivatives are known to exhibit a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[9][10] The following diagram illustrates the simplified mechanism of COX inhibition by a biphenyl derivative.
Caption: Simplified COX inhibition pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-{(E)-[(3,4-dimethyl-phen-yl)imino]-meth-yl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 9. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
3,4'-Dimethylbiphenyl: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbiphenyl is a biphenyl derivative that serves as a crucial intermediate in the synthesis of a variety of functional materials. Its rigid and modifiable core structure makes it an attractive building block for high-performance polymers, liquid crystals, and potentially in the development of organic electronics and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a nematic aromatic polyester. Additionally, it explores its potential applications in liquid crystals and organic light-emitting diodes (OLEDs), offering generalized synthetic strategies.
I. High-Performance Nematic Aromatic Polyesters
The asymmetric substitution of this compound allows for the creation of "kinked" monomers after oxidation, which can disrupt polymer chain packing to yield materials with desirable processing characteristics while maintaining high performance. One such application is the synthesis of a fully aromatic, nematic liquid crystalline polyester.
Application: Thermotropic Liquid Crystalline Polyesters (LCPs)
Aromatic polyesters derived from this compound exhibit exceptional thermal stability and mechanical properties, making them suitable for applications in electronics, automotive components, and aerospace. The nematic liquid crystalline nature of these polymers allows for the formation of highly oriented fibers and molded parts with superior strength and stiffness.
Experimental Protocols
The synthesis of the nematic polyester from this compound is a two-step process involving the oxidation of the methyl groups to carboxylic acids, followed by a melt acidolysis polymerization.
Step 1: Synthesis of Biphenyl-3,4'-dicarboxylic Acid
This protocol describes the liquid-phase oxidation of this compound to biphenyl-3,4'-dicarboxylic acid.
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Cobalt(II) Acetate Tetrahydrate
-
Sodium Bromide
-
Oxygen gas
-
Concentrated Hydrochloric Acid
-
Distilled Water
-
-
Equipment:
-
Glass-lined reactor with a gas inlet, condenser, and mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
-
-
Procedure:
-
Charge the reactor with this compound and glacial acetic acid.
-
Add cobalt(II) acetate tetrahydrate and sodium bromide as catalysts.
-
Heat the mixture to 95-105 °C with constant stirring.
-
Introduce a steady stream of oxygen gas into the reaction mixture.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude biphenyl-3,4'-dicarboxylic acid will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash with hot distilled water.
-
To neutralize any remaining catalyst, wash the product with a dilute solution of hydrochloric acid, followed by a final wash with distilled water until the filtrate is neutral.
-
Dry the purified biphenyl-3,4'-dicarboxylic acid in a vacuum oven at 120 °C overnight. A fine white powder should be obtained with a yield of approximately 97%.[1]
-
Step 2: Synthesis of Hydroquinone Diacetate
This protocol details the acetylation of hydroquinone, a co-monomer in the polymerization reaction.
-
Materials:
-
Hydroquinone
-
Acetic Anhydride (freshly redistilled for best results)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Erlenmeyer flask
-
Stirring rod
-
Buchner funnel and filter flask
-
Vacuum desiccator with phosphorus pentoxide
-
-
Procedure:
-
In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.
-
Add one drop of concentrated sulfuric acid to the mixture.
-
Stir the mixture gently by hand. The reaction is exothermic, and the hydroquinone will dissolve rapidly.
-
After 5 minutes, pour the clear solution over approximately 800 mL of crushed ice.
-
A white crystalline solid of hydroquinone diacetate will precipitate.
-
Collect the solid on a Buchner funnel and wash with 1 L of water.
-
Press the filter cake to remove excess water and dry to a constant weight over phosphorus pentoxide in a vacuum desiccator.
-
The expected yield of nearly pure product is 96-98%, with a melting point of 121-122 °C.[2]
-
For higher purity, the product can be recrystallized from dilute ethanol.[2]
-
Step 3: Melt Acidolysis Polymerization to Poly(p-phenylene 3,4'-bibenzoate)
This protocol describes the synthesis of the nematic polyester via melt acidolysis polymerization of biphenyl-3,4'-dicarboxylic acid and hydroquinone diacetate.[3]
-
Materials:
-
Biphenyl-3,4'-dicarboxylic acid (from Step 1)
-
Hydroquinone diacetate (from Step 2)
-
Nitrogen gas
-
-
Equipment:
-
100-mL round-bottomed flask (oven-dried)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Vacuum pump and a system for inert gas flow
-
-
Procedure:
-
Weigh biphenyl-3,4'-dicarboxylic acid (e.g., 6.237 g, 0.026 mol) and hydroquinone diacetate (e.g., 5 g, 0.026 mol) into the oven-dried round-bottomed flask.[3]
-
Assemble the mechanical stirrer and connect the flask to a nitrogen line and a vacuum system.
-
Begin purging the flask with nitrogen gas.
-
Heat the flask with stirring according to the following profile:
-
250 °C for 30 minutes
-
280 °C for 30 minutes
-
300 °C for 30 minutes
-
320 °C for 30 minutes
-
-
During this heating process, acetic acid will be evolved as a byproduct and removed by the nitrogen stream.
-
After the final heating stage under nitrogen, apply a vacuum to the system.
-
Increase the temperature to 340 °C and maintain under vacuum for a specified time (e.g., 1, 30, or 60 minutes) to drive the polymerization to a higher molecular weight.[3]
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the flask.
-
Data Presentation
Table 1: Thermal Properties of Poly(p-phenylene 3,4'-bibenzoate) [3][4]
| Property | Value |
| Glass Transition Temperature (Tg) | 190 °C |
| Isotropic Temperature (Ti) | ~330 °C |
| Onset of Weight Loss (5%) | ~480 °C |
Table 2: Melt Rheology of Poly(p-phenylene 3,4'-bibenzoate) at 340 °C [4]
| Polymerization Time under Vacuum (min) | Zero-Shear Viscosity (Pa·s) |
| 1 | ~1,000 |
| 30 | ~5,000 |
| 60 | ~10,000 |
Visualization
Caption: Workflow for the synthesis of nematic polyester.
II. Potential Application in Nematic Liquid Crystals
The rigid biphenyl core of this compound makes it a suitable scaffold for the synthesis of calamitic (rod-shaped) liquid crystals. By introducing appropriate terminal and lateral groups, the mesomorphic properties, such as the nematic phase range, can be tailored for applications in display technologies.
Generalized Synthetic Protocol
A common method for synthesizing biphenyl-based liquid crystals is through esterification or etherification reactions to attach flexible tails to the rigid core. The following is a generalized protocol for the synthesis of a hypothetical nematic liquid crystal derived from this compound.
-
Step 1: Functionalization of the Biphenyl Core. The this compound core would first need to be functionalized with groups suitable for linking to mesogenic side chains, for example, through oxidation to the dicarboxylic acid as described previously, or through other reactions to introduce hydroxyl or amino groups.
-
Step 2: Attachment of Mesogenic Side Chains. The functionalized biphenyl core is then reacted with molecules containing long alkyl or alkoxy chains. For instance, if the core is a dicarboxylic acid, it can be converted to the diacyl chloride and then reacted with a phenol containing a long alkyl tail.
-
A Generalized Esterification Protocol:
-
Convert the biphenyl-3,4'-dicarboxylic acid to biphenyl-3,4'-diacyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve a 4-alkoxyphenol (where the alkoxy group provides the flexible tail) in a suitable solvent like anhydrous tetrahydrofuran (THF) with a base such as pyridine or triethylamine.
-
Slowly add the biphenyl-3,4'-diacyl chloride solution to the 4-alkoxyphenol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction mixture is then worked up by washing with dilute acid and brine, followed by drying of the organic layer.
-
The crude product is purified by column chromatography and/or recrystallization to yield the final liquid crystalline compound.
-
-
Characterization: The resulting compound would be characterized by techniques such as differential scanning calorimetry (DSC) to determine the phase transition temperatures and polarized optical microscopy (POM) to identify the liquid crystalline phases.
Visualization
References
Application Notes and Protocols for the Synthesis of 3,4'-Biphenyldicarboxylic Acid from 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 3,4'-biphenyldicarboxylic acid from 3,4'-dimethylbiphenyl, a transformation of significant interest in the fields of materials science and drug discovery. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its dicarboxylic acid derivatives serve as versatile building blocks for novel therapeutics.
Introduction
Biphenyl derivatives are integral to the development of a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antihypertensives. The dicarboxylic acid functional groups on the biphenyl core offer multiple points for chemical modification, enabling the synthesis of diverse molecular architectures. The oxidation of this compound to 3,4'-biphenyldicarboxylic acid is a key synthetic step in accessing these valuable compounds. This document outlines a robust protocol for this oxidation reaction and discusses the potential applications of the product in drug development.
Synthesis of 3,4'-Biphenyldicarboxylic Acid
The primary method for the synthesis of 3,4'-biphenyldicarboxylic acid from this compound is through liquid-phase catalytic oxidation. This process typically employs a multi-component catalyst system in an acidic solvent under elevated temperature and pressure.
Reaction Scheme:
A common and effective catalyst system for this transformation is a combination of cobalt and manganese salts with a bromine source, often referred to as a Co/Mn/Br catalyst. The reaction is typically carried out in acetic acid, which serves as the solvent.[1][2]
Experimental Protocol: Liquid-Phase Catalytic Oxidation
This protocol is based on established methods for the oxidation of dimethylbiphenyls.[1]
Materials:
-
This compound (starting material)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide or Hydrobromic acid (bromine source)
-
Glacial acetic acid (solvent)
-
Water (co-solvent)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with the calculated amounts of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and the bromine source.
-
Solvent Addition: Add a mixture of glacial acetic acid and water (e.g., 95:5 wt%) to the reactor.
-
Pressurization and Heating: Seal the reactor and pressurize with an inert gas (e.g., nitrogen) to check for leaks. Depressurize and then begin stirring. Heat the reactor to the desired reaction temperature (e.g., 190°C).
-
Reactant Feed: Once the reactor reaches the set temperature, introduce a continuous flow of compressed air (or a specific oxygen/inert gas mixture) as the oxidant. Begin feeding the this compound into the reactor at a controlled rate.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the required duration. The progress of the reaction can be monitored by sampling the reaction mixture and analyzing for the disappearance of the starting material and the formation of the product by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Cooling and Depressurization: Upon completion, stop the reactant and air feeds and cool the reactor to room temperature. Carefully vent the excess pressure.
-
Product Isolation and Purification: The crude product, which may precipitate out upon cooling, can be isolated by filtration. The solid is then washed with the solvent (acetic acid/water) and subsequently with water to remove residual catalyst and solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetic acid/water or an organic solvent mixture).
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Starting Material | This compound | [1] |
| Catalyst System | Cobalt, Manganese, Bromine | [1] |
| Cobalt Concentration | ~800 ppmw | [1] |
| Manganese Concentration | ~800 ppmw | [1] |
| Bromine Concentration | ~1200 ppmw | [1] |
| Solvent | Acetic Acid / Water (95:5 wt%) | [1] |
| Temperature | 150 - 210°C (e.g., 190°C) | [1] |
| Pressure | ~200 psig (1400 kPa-g) | [1] |
| Oxidant | Air | [1] |
Expected Analytical Data for 3,4'-Biphenyldicarboxylic Acid:
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (δ 12-13 ppm).[3][4][5]
-
¹³C NMR: Aromatic carbons will resonate in the range of δ 125-145 ppm. The carbonyl carbons of the carboxylic acid groups will appear at approximately δ 165-175 ppm.[3][6]
-
Infrared (IR) Spectroscopy: A broad O-H stretching band from the carboxylic acid dimers is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption should be present around 1700 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3,4'-biphenyldicarboxylic acid (C₁₄H₁₀O₄, MW: 242.23 g/mol ).
Applications in Drug Development
The biphenyl moiety is a key structural component in many biologically active compounds.[7] Biphenyl-containing molecules have shown a wide range of pharmacological activities, including:
-
Anti-inflammatory Activity: Biphenyl carboxylic acid derivatives are found in several non-steroidal anti-inflammatory drugs (NSAIDs). The rigid biphenyl scaffold can orient functional groups in a way that allows for effective binding to biological targets like cyclooxygenase (COX) enzymes.[8]
-
Anticancer Activity: The biphenyl structure is present in numerous compounds investigated for their anticancer properties. These molecules can be designed to interact with various cancer-related targets.[9]
-
Other Therapeutic Areas: Biphenyl derivatives have also been explored as antihypertensive, antimicrobial, and antifungal agents.[7][10][11]
3,4'-Biphenyldicarboxylic acid serves as a valuable starting material or intermediate for the synthesis of these and other potentially therapeutic molecules. The two carboxylic acid groups provide handles for further chemical elaboration, allowing for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
Visualizations
Caption: Experimental workflow for the synthesis of 3,4'-biphenyldicarboxylic acid.
Caption: Role of 3,4'-biphenyldicarboxylic acid in drug development.
References
- 1. WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids - Google Patents [patents.google.com]
- 2. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. scispace.com [scispace.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. jocpr.com [jocpr.com]
- 11. ijsdr.org [ijsdr.org]
Application Notes and Protocols for the Renewable Synthesis of 4,4'-Dimethylbiphenyl from 2-Methylfuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Dimethylbiphenyl (DMBP) is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and metal-organic frameworks.[1][2] Traditionally, DMBP production has relied on petroleum-based feedstocks.[3][4] This document outlines a renewable two-step synthetic route to produce DMBP from 2-methylfuran (MF), a biomass-derived starting material.[1][2][4][5][6] The process involves the initial oxidative coupling of 2-methylfuran to form 5,5′-dimethyl-2,2′-bifuran (DMBF), followed by a tandem Diels-Alder and dehydration reaction of DMBF with ethylene to yield the final product, 4,4'-DMBP.[1][2][4][5][6] This bio-based pathway offers a sustainable alternative to conventional methods.[3]
Overall Synthesis Workflow
Caption: Overall two-step synthesis of 4,4'-Dimethylbiphenyl from 2-Methylfuran.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Oxidative Coupling of 2-Methylfuran (MF) to 5,5′-Dimethyl-2,2′-bifuran (DMBF)
This protocol is based on the optimization of the Pd-catalyzed oxidative coupling of 2-methylfuran.[1][2]
Materials:
-
2-Methylfuran (MF)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., Dichloromethane)
-
High-pressure reactor equipped with a stirrer and gas inlet
-
Oxygen (O₂) supply
Procedure:
-
To a high-pressure reactor, add the solvent, 2-methylfuran, and trifluoroacetic acid.
-
Add the palladium(II) trifluoroacetate catalyst to the mixture.
-
Seal the reactor and purge with oxygen.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 7 bar).[1][2]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 67 °C) for the specified reaction time (e.g., 1.5 hours).[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
The resulting mixture contains 5,5′-dimethyl-2,2′-bifuran. The product can be purified using standard techniques such as column chromatography.
Process Flow for Oxidative Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intensification of renewable 4,4′-dimethylbiphenyl synthesis via oxidative coupling and tandem Diels-Alder and dehydration of 2-methylfuran - American Chemical Society [acs.digitellinc.com]
- 6. Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters [udspace.udel.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3,4'-Dimethylbiphenyl Synthesis
Welcome to the technical support center for the synthesis of 3,4'-Dimethylbiphenyl via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no yield of this compound. What are the primary factors to investigate?
A1: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several key parameters. Start by assessing the following:
-
Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by age, improper storage, or the choice of ligand. For the coupling of 3-bromotoluene and 4-tolylboronic acid, which involves some steric hindrance, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1]
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand, such as a Buchwald ligand (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can facilitate both the oxidative addition and reductive elimination steps.[1][2] Ensure you are using an active palladium source; Pd(0) is the active species, and if using a Pd(II) precatalyst (like Pd(OAc)₂), it must be effectively reduced in situ.[3]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[3][4][5]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and interdependent.[1] The base activates the boronic acid for transmetalation.[8]
-
Solution: Potassium phosphate (K₃PO₄) is often a reliable choice for hindered couplings.[1] Other common bases include sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).[9][10] Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred.[1][6] For challenging reactions, increasing the temperature may be necessary, which might require a higher-boiling solvent like xylenes.[1]
-
-
Low Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.[1]
Q2: My main impurity is 4,4'-dimethylbiphenyl (homocoupling product). How can I minimize this side reaction?
A2: The formation of 4,4'-dimethylbiphenyl results from the homocoupling of 4-methylphenylboronic acid. This side reaction is primarily promoted by the presence of oxygen and Pd(II) species.[4]
-
Rigorous Degassing: This is the most critical step. Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][5] Ensure your solvent and reaction setup are completely free of oxygen.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce the initial concentration of Pd(II) compared to using a Pd(II) salt.[4]
-
Ligand Choice: Bulky, electron-rich ligands can often suppress the homocoupling pathway by favoring the desired cross-coupling catalytic cycle.[4]
-
Stoichiometry Control: Using a slight excess of the aryl halide (3-bromotoluene) relative to the boronic acid can sometimes minimize homocoupling of the boronic acid.[5][6]
Q3: I am detecting significant amounts of toluene and 3-methylphenol, suggesting my starting materials are degrading. What is causing this?
A3: The presence of toluene indicates protodeboronation of the 4-methylphenylboronic acid, while 3-methylphenol suggests hydrolysis of the 3-bromotoluene.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[12] It can be caused by excessive base, high temperatures, or the presence of protic solvents (like water) in the reaction mixture.
-
Solution: Use anhydrous solvents. If an aqueous base is necessary, consider a biphasic system and vigorous stirring.[11] Sometimes, using a milder base like potassium fluoride (KF) can help, though it may slow the reaction rate.[13] Alternatively, protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can increase its stability.[14]
-
-
Hydrolysis of Aryl Halide: This is less common but can occur under harsh basic conditions at high temperatures.
-
Solution: Screen different bases to find one that is effective for the coupling but less aggressive towards the aryl halide. Using the minimum necessary reaction temperature can also mitigate this side reaction.
-
Parameter Screening & Optimization Tables
For a systematic approach to optimizing the synthesis of this compound, consider screening the following parameters.
Table 1: Catalyst System Selection Guide
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | SPhos | 1 - 2 | Excellent for sterically demanding couplings; promotes rapid oxidative addition.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Highly active and versatile Buchwald ligand, effective for a broad range of substrates.[1] |
| PdCl₂(dppf) | (none) | 2 - 5 | A reliable, general-purpose catalyst, but may be less effective for hindered substrates.[11] |
| Pd(PPh₃)₄ | (none) | 2 - 5 | Classic catalyst; often less effective for challenging substrates compared to modern ligands.[15] |
Table 2: Base and Solvent Combination Guide
| Base | Recommended Solvent(s) | Temperature Range (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 | A strong, non-nucleophilic base often effective for hindered couplings.[1] |
| Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | A common and effective base, often used in aqueous solutions.[9][10] |
| K₂CO₃ | Ethanol/H₂O, Toluene | 80 - 100 | Another widely used carbonate base.[16] |
| CsF | THF | Room Temp - 60 | A milder base that can sometimes prevent side reactions.[11] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol provides a starting point; optimization of specific parameters may be required.
Materials:
-
3-Bromotoluene (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromotoluene, 4-methylphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (3-bromotoluene).[3]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[11]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[3]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Step-by-step experimental workflow for Suzuki coupling synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,4'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dimethylbiphenyl. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The most prevalent methods for the laboratory synthesis of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which utilizes an organoboron reagent (e.g., 3-tolylboronic acid) and an organohalide (e.g., 4-bromotoluene), and the Kumada-Tamao-Corriu coupling, which employs a Grignard reagent (e.g., 3-methylphenylmagnesium bromide) with an organohalide. These methods are favored for their efficiency and tolerance of various functional groups.[1][2]
Q2: What are the primary side reactions to anticipate during the synthesis of this compound?
A2: The primary side reactions are typically the formation of symmetrical homocoupling byproducts. When synthesizing the unsymmetrical this compound, the formation of 3,3'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl is common.[3] Other potential side reactions include protodeboronation in Suzuki-Miyaura coupling, where the boronic acid starting material is converted to toluene, and dehalogenation of the aryl halide starting material.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Minimizing homocoupling requires careful control of reaction conditions. In Suzuki-Miyaura couplings, ensuring an oxygen-free environment by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen) is critical, as oxygen can promote the oxidative homocoupling of boronic acids. For Kumada couplings, slow addition of the Grignard reagent to the reaction mixture can help to suppress the formation of homocoupled products. The choice of catalyst and ligands can also significantly influence the selectivity towards the desired cross-coupled product.
Q4: What analytical methods are suitable for identifying and quantifying this compound and its side products?
A4: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques for separating and identifying the isomeric products (3,4'-, 3,3'-, and 4,4'-dimethylbiphenyl) and other byproducts due to their different retention times.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the desired product and can be used for quantitative analysis of the product mixture.
Troubleshooting Guides
Suzuki-Miyaura Coupling: 3-Tolylboronic Acid and 4-Bromotoluene
This guide addresses common issues when synthesizing this compound via the Suzuki-Miyaura coupling of 3-tolylboronic acid and 4-bromotoluene.
Problem 1: Low Yield of this compound with Significant Homocoupling Products (3,3'- and 4,4'-Dimethylbiphenyl)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and water (e.g., by sparging with argon for 30 minutes or freeze-pump-thaw cycles). Ensure the reaction is set up and run under a positive pressure of an inert gas (argon or nitrogen). | Reduced formation of homocoupling byproducts and an increased yield of the desired this compound. |
| Suboptimal catalyst or ligand | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can improve selectivity for cross-coupling.[1] | Improved catalyst performance leading to higher selectivity for the unsymmetrical product. |
| Incorrect base or base strength | Optimize the base. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can affect the rate of transmetalation and suppress side reactions.[1] | Enhanced reaction rate and yield of the desired product. |
| Inappropriate reaction temperature | Vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimal temperature balances reaction completion with minimizing byproduct formation. | An improved ratio of cross-coupled to homocoupled products. |
Problem 2: Presence of Toluene as a Byproduct (Protodeboronation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Prolonged reaction time at elevated temperature | Monitor the reaction closely by TLC or GC and stop the reaction once the starting materials are consumed. Avoid unnecessarily long reaction times. | Minimized protodeboronation of the 3-tolylboronic acid. |
| Acidity of the reaction medium | Ensure the use of a suitable base in sufficient quantity to maintain basic conditions throughout the reaction. | Reduced loss of the boronic acid reagent to protodeboronation. |
| Water content in the solvent | While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation. Use anhydrous solvents and add a controlled amount of degassed water if required by the protocol. | A decrease in the amount of toluene observed in the product mixture. |
Kumada-Tamao-Corriu Coupling: 3-Methylphenylmagnesium Bromide and 4-Bromotoluene
This guide addresses common issues when synthesizing this compound via the Kumada coupling of a Grignard reagent with an aryl halide.
Problem: High Levels of Homocoupling Products (3,3'- and 4,4'-Dimethylbiphenyl)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High local concentration of Grignard reagent | Add the 3-methylphenylmagnesium bromide solution dropwise to the solution of 4-bromotoluene and the catalyst over an extended period. | Minimized self-coupling of the Grignard reagent, leading to a higher yield of this compound. |
| Reaction temperature is too high | Maintain a lower reaction temperature (e.g., 0 °C to room temperature) during the addition of the Grignard reagent and throughout the reaction. | Reduced rate of homocoupling side reactions. |
| Inefficient catalyst | Screen different nickel or palladium catalysts. For example, Ni(dppe)Cl₂ or Pd(dppf)Cl₂ can be effective. | Improved catalytic activity and selectivity for the cross-coupling reaction. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 1.0 equiv), 3-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., 4:1 toluene/water, 5 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate this compound.
Visualizing Reaction Pathways
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired Suzuki-Miyaura cross-coupling pathway for the synthesis of this compound.
Caption: Undesired homocoupling side reaction leading to the formation of 3,3'-Dimethylbiphenyl.
References
Technical Support Center: Suzuki Coupling Reactions
This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their Suzuki coupling experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][3][4] Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer.[1][2] This reaction serves to reduce the Pd(II) precatalyst to the catalytically active Pd(0) state and can be a significant issue at the beginning of the reaction.[1][2][6]
Q3: How does the choice of palladium source affect homocoupling?
A3: The choice of the initial palladium source is critical.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require an in situ reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, making it a common source of this byproduct, especially at the reaction's outset.[2][7]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly without a preliminary reduction step, thus bypassing a major homocoupling pathway.[2][7]
-
Modern Precatalysts (e.g., Buchwald's G3/G4 precatalysts) are engineered to generate the active Pd(0) species cleanly and efficiently upon activation, which helps to minimize side reactions like homocoupling.[2][8]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, select ligands with the following characteristics:
-
Bulky and Electron-Rich: Sterically hindered, electron-donating phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[2][9] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[2][8][10]
Q5: How does the choice of base influence the formation of homocoupling byproducts?
A5: The base is essential for activating the boronic acid for transmetalation, but an improper choice can promote homocoupling.[10][11] Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are favored over strong bases like sodium hydroxide (NaOH), as they are less likely to accelerate homocoupling pathways.[2][12]
Q6: What is the influence of solvents and temperature on homocoupling?
A6: Solvents and temperature are key parameters to control.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are standard and often effective at minimizing homocoupling.[2] While water is often required to dissolve the base, excessive amounts can sometimes promote homocoupling.[2]
-
Temperature: Operating the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable. Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling reaction.[2][7]
Q7: Are there any procedural modifications that can help reduce homocoupling?
A7: Yes, several procedural adjustments can significantly suppress homocoupling:
-
Rigorous Degassing: This is one of the most effective methods to prevent oxygen-mediated homocoupling. Thoroughly degassing all solvents and reagents by sparging with an inert gas (e.g., nitrogen or argon) for an extended period before adding the catalyst is crucial.[2][4]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2][5]
-
Use a Slight Excess of Aryl Halide: Using a small excess (e.g., 1.05-1.1 equivalents) of the aryl halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in homocoupling pathways.[2][13]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help "scavenge" residual Pd(II) species without interfering with the main catalytic cycle.[4]
Troubleshooting Guide: Excessive Homocoupling
Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
Data Presentation
Table 1: Representative Effect of Palladium Source on Homocoupling
| Entry | Palladium Source (mol%) | Ligand | Typical Homocoupling (%) | Desired Product Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2%) | PPh₃ | 15-25% | 60-75% | Homocoupling occurs during the initial reduction of Pd(II) to Pd(0).[2] |
| 2 | PdCl₂(dppf) (2%) | dppf | 10-20% | 70-80% | A common Pd(II) precatalyst; some homocoupling is still likely.[9] |
| 3 | Pd(PPh₃)₄ (2%) | PPh₃ | <5% | >90% | Pd(0) source enters the cycle directly, avoiding reductive homocoupling.[2] |
| 4 | Buchwald G3 (1%) | SPhos | <2% | >95% | Precatalyst designed for clean generation of the active Pd(0) species.[2] |
Data are representative and will vary based on specific substrates and conditions.
Table 2: Effect of Different Bases on Suzuki Coupling Yield
This table summarizes the effect of various bases on the coupling of phenylboronic acid and 4-bromoanisole. A higher yield of the desired product implicitly suggests a reduction in side reactions like homocoupling.
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 10 | 98% | [14] |
| 2 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 10 | 95% | [14] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70% | [2] |
| 4 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 20 | 90% | [2] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50% | [2] |
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium(0) source (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the bulky phosphine ligand (if not part of the catalyst, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove air.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.
-
Degassing: Sparge the resulting suspension with a subsurface stream of inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.[4]
-
Boronic Acid Addition: Dissolve the boronic acid (1.2 mmol) in a minimum amount of degassed solvent and add it dropwise to the reaction mixture via syringe over 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing of Reaction Solvents
-
Freeze-Pump-Thaw (Recommended for highest purity):
-
Place the solvent in a robust Schlenk flask sealed with a Teflon stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock and thaw the solvent in a water bath. Bubbles of dissolved gas will be released.
-
Repeat this cycle at least three times for maximum effectiveness.
-
-
Inert Gas Sparging (Common and effective):
-
Place the solvent in a flask with an inlet for an inert gas line and an outlet needle.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) below the surface of the liquid.
-
Bubble the gas through the solvent for at least 30 minutes to displace dissolved oxygen.[4] This method should be used for all solvents, including water, before they are added to the reaction.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,4'-Dimethylbiphenyl from reaction byproducts, particularly those arising from Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. However, several side reactions can lead to impurities that co-elute or co-crystallize with the desired product. The most common byproducts include:
-
Homocoupling Products: These arise from the coupling of two identical starting molecules. The primary homocoupling byproducts are biphenyl (from the phenylboronic acid) and 4,4'-dimethylbiphenyl (from the coupling of two molecules of the aryl halide).
-
Dehalogenation Byproducts: The aryl halide starting material can undergo reduction, where the halogen is replaced by a hydrogen atom. In the synthesis of this compound, this would typically result in the formation of p-xylene.
-
Isomeric Dimethylbiphenyls: If the starting materials are not isomerically pure, other dimethylbiphenyl isomers may be formed.
-
Residual Starting Materials: Unreacted aryl halide (e.g., 4-bromo-m-xylene) and boronic acid can remain in the crude product.
-
Catalyst Residues: Palladium catalyst residues may also be present and often require specific purification steps for removal.
Q2: My crude 1H NMR shows a complex mixture. How can I get a preliminary idea of the impurities present?
A2: Besides comparing your crude NMR to a reference spectrum of pure this compound, you can look for characteristic signals of the likely byproducts.
-
Biphenyl: Will show multiplets in the aromatic region, typically between δ 7.3 and 7.6 ppm.
-
4,4'-Dimethylbiphenyl: Due to its symmetry, it will show a simpler aromatic spectrum than this compound, often with two distinct doublets. The methyl protons will appear as a single peak.
-
p-Xylene: Will exhibit a singlet for the two equivalent methyl groups and a singlet in the aromatic region. By integrating these signals, you can estimate the relative ratios of the major components in your crude mixture.
Q3: I am having trouble separating this compound from an isomeric impurity. What are my options?
A3: Separating isomers can be challenging due to their similar physical properties. For dimethylbiphenyls, a combination of techniques is often most effective:
-
Fractional Crystallization: This technique relies on small differences in solubility. A careful selection of solvent and controlled cooling rates can sometimes allow for the selective crystallization of one isomer.
-
Column Chromatography: While challenging, optimization of the solvent system (eluent) and using a high-resolution silica gel can achieve separation. A shallow solvent gradient is often more effective than isocratic elution.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide high purity, although it is less scalable than other methods.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Question: I performed column chromatography to purify my this compound, but the final yield was very low. What could have gone wrong?
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Improper Solvent System: If the eluent is too polar, your compound may have moved too quickly down the column, co-eluting with impurities. If it's not polar enough, the compound may not have eluted from the column at all. It is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. For this compound, a non-polar solvent system like hexanes with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Irreversible Adsorption: Highly active sites on the silica gel can sometimes lead to irreversible binding of the compound. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent or a non-polar base like triethylamine in the eluent.
-
Compound Streaking: If the compound streaks on the column, it leads to broad fractions that are difficult to collect without including impurities, ultimately reducing the isolated yield of pure product. This can be caused by applying the sample in a solvent that is too polar or overloading the column.
-
Column Overloading: Applying too much crude material to the column will result in poor separation and broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Issue 2: Oily Product Obtained After Recrystallization
Question: I attempted to recrystallize my crude this compound, but it "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem, especially when significant impurities are present. Here are some troubleshooting steps:
-
Inappropriate Solvent Choice: The solvent may be too good of a solvent for your compound, preventing it from crashing out as a solid. Alternatively, the boiling point of the solvent might be higher than the melting point of your compound-impurity mixture.
-
Solution: Try a different solvent or a mixed-solvent system. For this compound, which is largely non-polar, consider recrystallization from alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice.
-
Solution: Allow the hot, dissolved solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
High Impurity Load: Impurities can disrupt the crystallization process and lower the melting point of the mixture, leading to oiling out.
-
Solution: It may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel or even a full column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₄H₁₄ | 182.26 | 29 - 31 | 296 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 69 - 71[1] | 255[2][3] |
| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 118 - 120[4] | 295[4] |
| p-Xylene | C₈H₁₀ | 106.17 | 13.2[5][6] | 138.4[5][7] |
Table 2: Solubility of this compound in Common Organic Solvents at 25°C[1]
| Solvent | Solubility (g/L) |
| Ethanol | 61.61 |
| Methanol | 37.67 |
| Isopropanol | 31.37 |
| Acetone | 119.03 |
| Ethyl Acetate | 415.06 |
| Toluene | 321.35 |
| Hexane | 64.09 |
| Dichloromethane | 695.04 |
| Water | 0.03 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is suitable for crude this compound that is relatively free of non-polar impurities like biphenyl but may contain more polar byproducts.
Materials:
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Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture while swirling until the solid is completely dissolved.
-
Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures that the crystallization will start from a saturated, not supersaturated, solution upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for complex mixtures containing multiple byproducts with varying polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica to prevent disturbance when adding solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexanes or dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined solvent system (e.g., 98:2 hexanes:ethyl acetate). Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the eluting solvent. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
Technical Support Center: Purifying 3,4'-Dimethylbiphenyl via Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the recrystallization of 3,4'-Dimethylbiphenyl. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your purification experiments.
Troubleshooting Guide: Common Recrystallization Issues
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Based on solubility data, solvents like ethanol, methanol, and isopropanol are good starting points.[1] For non-polar compounds like biphenyls, a mixed solvent system, such as ethanol/water, can be effective.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the bulk of your compound has dissolved but some solid remains, you should perform a hot filtration to remove these impurities.
Q2: No crystals are forming even after the solution has cooled. What is the problem?
A2: The absence of crystal formation is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a "seed crystal" of pure this compound to the solution to initiate crystallization.
-
-
Too Much Solvent: If the solution is too dilute, the concentration of the compound may not be high enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being saturated at a temperature above the compound's melting point, or if the solution is cooled too rapidly. To resolve this:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.
-
Slower Cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals over oils.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: Low recovery is a frequent challenge in recrystallization. The primary causes include:
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Using Excessive Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude material.
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Premature Crystallization: If crystals form during hot filtration, product will be lost. To prevent this, preheat your filtration apparatus (funnel and receiving flask) and perform the filtration quickly.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The final product is still colored or appears impure. What went wrong?
A5: If your recrystallized product is not pure, consider the following:
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Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. A slower cooling process allows for the selective crystallization of the desired compound.[2]
-
Inadequate Removal of Impurities: If your crude sample contained colored impurities, a charcoal treatment might be necessary. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
-
Co-crystallization of Impurities: If an impurity has a similar solubility profile to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method, such as column chromatography, may be required.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on available data, ethanol is a good starting point.[1] A mixed-solvent system of ethanol and water can also be very effective. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy, indicating saturation.
Q2: What is the expected melting point of pure this compound?
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of your product can be assessed by:
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Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): Compare the TLC of your recrystallized product with the crude material and a pure standard if available. A single spot for your product indicates high purity.
-
Spectroscopic Methods: Techniques like NMR and GC-MS can provide detailed information about the structure and purity of your compound.
Quantitative Data
The following table summarizes the solubility of this compound in various solvents at 25°C. This data is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Solubility (g/L) at 25°C |
| Ethanol | 61.61[1] |
| Methanol | 37.67[1] |
| Isopropanol | 31.37[1] |
| Water | Insoluble |
Note: Solubility generally increases with temperature. This table should be used as a guide for solvent screening.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for a single-solvent recrystallization using ethanol.
Materials:
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Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Glass stirring rod
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Buchner funnel and filter flask
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Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly pour the hot solution containing your compound through the hot funnel to remove the insoluble impurities.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For a more thorough drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator.
Visualizations
References
Technical Support Center: Column Chromatography for Biphenyl Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of biphenyl isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating biphenyl isomers?
A1: The primary challenge in separating biphenyl isomers, including positional isomers and atropisomers (chiral isomers arising from restricted rotation), lies in their similar physical and chemical properties. This often leads to co-elution or poor resolution in chromatographic separations. For atropisomers, an additional challenge is the potential for interconversion between enantiomers at ambient temperatures, which requires careful control of experimental conditions.[1]
Q2: Which stationary phase is best for separating biphenyl positional isomers?
A2: While traditional C18 columns can be used, biphenyl stationary phases often provide superior selectivity for aromatic isomers.[2][3] Biphenyl phases offer a mixed-mode retention mechanism that includes both hydrophobic and π-π interactions, which enhances the separation of compounds with aromatic rings.[3] Phenyl-hexyl columns are another effective alternative to C18 for separating non-polar, unfunctionalized positional isomers.[4]
Q3: How do I choose a mobile phase for separating biphenyl isomers on a biphenyl column?
A3: The choice of organic modifier is critical. Methanol is often preferred over acetonitrile as it can enhance π-π interactions between the analyte and the biphenyl stationary phase, leading to better selectivity.[5][6] For ionizable biphenyl isomers (e.g., those with acidic or basic functional groups), adjusting the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can significantly improve peak shape and resolution.[7][8]
Q4: What are atropisomers, and what special considerations are needed for their separation?
A4: Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a phenomenon common in ortho-substituted biphenyls.[9] These molecules are chiral and exist as enantiomers. Their separation requires a chiral stationary phase (CSP), such as those based on cyclodextrins or cyclofructans.[1][10] A critical consideration is the energy barrier to rotation; if it's too low, the isomers can interconvert during the separation.[1] To prevent this, it is often necessary to perform the chromatography at low temperatures.[1][11]
Q5: Can I use normal-phase chromatography to separate biphenyl isomers?
A5: Yes, normal-phase chromatography using silica gel or alumina is a viable option, particularly for preparative-scale purification of less polar biphenyl isomers. The separation is based on the polarity differences between the isomers, with more polar isomers adsorbing more strongly to the stationary phase.[12] The choice of eluent is crucial, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).
Troubleshooting Guide
Problem: Poor resolution or co-elution of positional isomers in reversed-phase HPLC.
| Possible Cause | Solution |
| Suboptimal stationary phase selectivity. | Switch from a C18 to a biphenyl or phenyl-hexyl column to introduce different retention mechanisms (π-π interactions).[2][3][4] |
| Mobile phase composition is not providing adequate separation. | Optimize the organic modifier: If using acetonitrile, try switching to methanol to enhance π-π interactions on a biphenyl phase.[5][6] Adjust the solvent strength: Modify the ratio of the organic solvent to the aqueous phase. For reversed-phase, increasing the aqueous component will increase retention and may improve separation.[13] |
| For ionizable isomers, the wrong pH is being used. | Adjust mobile phase pH: For acidic or basic analytes, add a modifier like formic acid, acetic acid, or TFA (typically 0.1%) to suppress ionization and reduce peak tailing.[7][8] |
Problem: Peak tailing in HPLC.
| Possible Cause | Solution |
| Secondary interactions with active silanols on the silica surface, especially with basic compounds. | Use a modern, high-purity silica-based column. Add a mobile phase additive: For basic compounds, add a small amount of a basic modifier like triethylamine (TEA). For acidic compounds, use an acidic modifier like formic acid.[14] Lower the mobile phase pH to suppress the ionization of silanol groups.[14] |
| Column overload. | Reduce the injection volume or the sample concentration. [15] |
| The sample is not fully dissolved in the mobile phase. | Ensure the sample is completely dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. |
Problem: Atropisomers are not separating on a chiral column or are showing broad peaks.
| Possible Cause | Solution |
| Interconversion of enantiomers on the column due to a low rotational energy barrier. | Lower the column temperature. Separations may need to be run at temperatures as low as 6°C or even colder to prevent on-column racemization.[1][11] |
| Inappropriate chiral stationary phase (CSP). | Screen different CSPs. Common choices for biphenyl atropisomers include cyclodextrin- and cyclofructan-based columns.[1][10] Polysaccharide-based CSPs are also widely used. |
| Mobile phase is not optimized for chiral recognition. | Optimize the mobile phase composition. In normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small amounts of additives (acidic or basic) can also dramatically affect chiral recognition. |
Data Presentation: Comparative Separation Conditions
Table 1: Comparison of Stationary Phases for Terphenyl and Quaterphenyl Isomer Separation
| Compound | Retention Time (min) on C18 | Retention Time (min) on Biphenyl | Retention Time (min) on Phenyl-Hexyl |
| m-Terphenyl | 3.79 (co-elutes with p-terphenyl) | 5.56 (co-elutes with p-terphenyl) | 3.10 |
| p-Terphenyl | 3.79 | 5.56 | 3.19 |
| p,m'-Quaterphenyl | 6.78 (co-elutes with p,p'-quaterphenyl) | 10.32 | 6.01 |
| p,p'-Quaterphenyl | 6.78 | 10.32 | 6.22 |
| m,p'-Quaterphenyl | 6.94 | 10.63 | 6.28 |
Data adapted from a study on polyphenyl separation, highlighting the different selectivities of the columns. The phenyl-hexyl column provided the best resolution for these isomers under the tested gradient conditions.[4]
Table 2: HPLC Conditions for Separation of Phenolic Compounds on a Biphenyl Column
| Parameter | Value |
| Column | Kinetex Biphenyl (core-shell) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time-based gradient from 5% to 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis |
| Resolution (Rs) between key isomers | > 1.5 for Tyrosol and Hydroxytyrosol |
This table summarizes a validated method demonstrating the effectiveness of a biphenyl column for separating structurally similar phenolic compounds.[2]
Experimental Protocols
Protocol 1: General Method for Normal-Phase Column Chromatography of Biphenyl Positional Isomers
-
Stationary Phase Selection and Slurry Preparation:
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[15][17]
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[17]
-
Add another layer of sand on top of the packed silica to prevent disturbance.[15][17]
-
-
Sample Loading:
-
Dissolve the crude biphenyl isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica bed.[15]
-
Alternatively, for samples not fully soluble in the mobile phase, use a dry loading technique by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by prior TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane) to elute the isomers.[17]
-
Collect fractions and monitor their composition using TLC to identify the pure isomer fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Method for Reversed-Phase HPLC Separation of Biphenyl Isomers
-
Column and Mobile Phase Selection:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Method Optimization:
-
Perform an initial scouting run with a broad gradient (e.g., 10% to 90% B over 15 minutes) to determine the approximate elution time of the isomers.
-
Optimize the gradient slope and duration to maximize the resolution between the target isomer peaks.
-
If co-elution occurs, try switching the organic modifier from methanol to acetonitrile (or vice versa) to alter the selectivity.[13]
-
Visualizations
Caption: A general experimental workflow for developing an HPLC method for biphenyl isomer separation.
Caption: A decision tree for troubleshooting poor separation of biphenyl isomers in HPLC.
References
- 1. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Low Yield in Unsymmetrical Biphenyl Synthesis
Welcome to the Technical Support Center for unsymmetrical biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format for common issues leading to low yields in Suzuki-Miyaura, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired unsymmetrical biphenyl. What are the primary factors I should investigate?
Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate include the quality of your reagents and the reaction conditions.
Initial Checks:
-
Reagent Quality: Ensure that the boronic acid or ester is not degraded. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1] The palladium catalyst and phosphine ligands are also susceptible to degradation and oxidation, respectively.[1] Using fresh, high-purity reagents stored under an inert atmosphere is critical.
-
Inert Atmosphere: The presence of oxygen can lead to catalyst deactivation and promote the homocoupling of the boronic acid, a significant side reaction.[1] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reaction Setup: Check for proper sealing of your reaction vessel to prevent air leakage.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Question 2: I am observing significant amounts of homocoupling byproducts from my boronic acid starting material. How can I minimize this?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biphenyl from the boronic acid.[1] This is primarily caused by:
-
Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.[1]
-
Solution: Rigorously degas all solvents and reagents. Purging the reaction mixture with an inert gas like argon for an extended period before adding the catalyst is recommended.[2]
-
-
Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its incomplete reduction to the active Pd(0) species can promote homocoupling.
-
Solution: Consider using a direct Pd(0) source, such as Pd(PPh₃)₄, or ensure your reaction conditions facilitate efficient reduction of the Pd(II) precatalyst.
-
Question 3: My reaction is stalling and not going to completion, even with extended reaction times. What could be the cause?
Answer: Reaction stalling often points to catalyst deactivation. Potential causes include:
-
Insufficient Ligand: The ligand stabilizes the palladium catalyst. An inadequate amount can lead to the formation of palladium black (inactive palladium).
-
High Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Substrate Impurities: Certain functional groups on your starting materials can coordinate to the palladium and inhibit its catalytic activity.
Solution:
-
Ensure an appropriate palladium-to-ligand ratio.
-
Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
-
Purify starting materials to remove any potential catalyst poisons.
Stille Coupling
Question 1: My Stille coupling reaction for unsymmetrical biphenyl synthesis is giving a low yield. What are the common issues?
Answer: Low yields in Stille coupling can often be attributed to issues with the organotin reagent, catalyst deactivation, or the formation of side products.
Key Troubleshooting Areas:
-
Organotin Reagent Quality: While generally stable to air and moisture, organotin reagents can degrade over time.[3] Ensure the purity of your organostannane.
-
Homocoupling: Similar to Suzuki coupling, homocoupling of the organotin reagent can occur.[4]
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. Electron-rich and bulky phosphine ligands often improve reaction efficiency.
-
Removal of Tin Byproducts: The removal of tin byproducts during workup can be challenging and may lead to product loss.[3]
Troubleshooting Workflow for Low Yield in Stille Coupling
A logical workflow for troubleshooting low yields in Stille coupling.
Question 2: I am struggling to remove tin byproducts from my reaction mixture, which is affecting my final yield and purity. What are the recommended purification methods?
Answer: The removal of tin residues is a well-known challenge in Stille coupling.[3] Effective purification strategies include:
-
Aqueous Workup with Potassium Fluoride: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.
-
Column Chromatography: Careful selection of the eluent system is key. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent can effectively separate the less polar biphenyl product from the more polar tin byproducts.
-
Recrystallization: If the biphenyl product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Negishi Coupling
Question 1: My Negishi coupling reaction is failing or giving very low yields. What are the most critical parameters to check?
Answer: Negishi coupling involves highly reactive organozinc reagents, which are sensitive to air and moisture.[5][6] Therefore, stringent reaction conditions are paramount.
Critical Parameters:
-
Anhydrous and Oxygen-Free Conditions: Organozinc reagents are readily quenched by water and oxygen. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried and degassed. The reaction must be performed under a strictly inert atmosphere.[5]
-
Formation of the Organozinc Reagent: Incomplete formation or degradation of the organozinc reagent is a common cause of failure. It is advisable to confirm its formation, for example, by quenching an aliquot with a proton source and analyzing the outcome by GC-MS or NMR.
-
Catalyst Deactivation: The palladium or nickel catalyst can be deactivated by impurities in the starting materials or by the accumulation of zinc halide byproducts.[7]
Question 2: My Negishi coupling reaction starts but then stalls before completion. What is the likely cause?
Answer: A stalling reaction in Negishi coupling often points towards catalyst deactivation during the course of the reaction.[8] This can be due to:
-
Product Inhibition: The biphenyl product itself may coordinate to the catalyst, slowing down the catalytic cycle.
-
Ligand Degradation: Phosphine ligands can be sensitive and degrade under the reaction conditions.
-
Inhibition by Zinc Halides: The accumulation of zinc halide byproducts (e.g., ZnBr₂) can inhibit the catalyst.[7]
Solutions:
-
Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs).
-
The addition of salts like LiCl or LiBr can sometimes mitigate the inhibitory effects of zinc halides.[8]
-
Slow addition of the organozinc reagent may help to maintain a low concentration of inhibitory byproducts.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of unsymmetrical biphenyl synthesis. Note that the optimal conditions are highly substrate-dependent and these tables should be used as a general guide for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Comments |
| K₂CO₃ | Solid or aqueous solution | 60-95 | A commonly used and effective base.[9] |
| Na₂CO₃ | Aqueous solution | 50-90 | Generally a weaker base than K₂CO₃. |
| K₃PO₄ | Solid or aqueous solution | 70-98 | A stronger base, often effective for challenging couplings.[1] |
| Cs₂CO₃ | Solid | 80-99 | A strong and highly soluble base, often gives excellent yields but is more expensive.[1] |
| KF | Solid | 65-95 | Can be effective and may help to minimize protodeboronation.[1] |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Solvent System | Typical Conditions | Reported Yield Range (%) | Comments |
| Toluene/H₂O | Biphasic, heated | 70-95 | A common and effective solvent system. |
| Dioxane/H₂O | Miscible, heated | 75-98 | Often provides excellent results.[1] |
| THF/H₂O | Miscible, heated | 60-90 | Another common choice, though THF has a lower boiling point.[10] |
| DMF | Anhydrous, heated | 50-85 | A polar aprotic solvent, can be useful for substrates with poor solubility. |
Table 3: Effect of Different Ligands on Stille Coupling Yield
| Ligand | Typical Catalyst System | Reported Yield Range (%) | Comments |
| PPh₃ | Pd(PPh₃)₄ | 50-85 | A standard, widely used ligand. |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 80-99 | A bulky, electron-rich ligand, often highly effective for challenging substrates, including aryl chlorides.[11] |
| P(o-tol)₃ | Pd₂(dba)₃ / P(o-tol)₃ | 70-95 | An electron-rich ligand that can improve reaction rates. |
| AsPh₃ | Pd₂(dba)₃ / AsPh₃ | 60-90 | An alternative to phosphine ligands. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting low yields in unsymmetrical biphenyl synthesis.
Reaction Monitoring and Product Analysis
Protocol 1: GC-MS Analysis of a Cross-Coupling Reaction Mixture
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot with a suitable reagent (e.g., saturated aqueous NH₄Cl for Negishi coupling).
-
Extract the organic components with a small volume of an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution through a small plug of silica gel or a syringe filter (0.22 µm) to remove any particulate matter.[4]
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
Instrumental Parameters (General Guidance):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically suitable.[4]
-
Oven Program: Start with an initial temperature of around 100-150°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.[4] This program should be optimized based on the volatility of the starting materials and products.
-
Injector Temperature: 250-280°C.
-
MS Detector: Scan in a mass range that covers the molecular weights of the expected products and byproducts.
-
Protocol 2: NMR Spectroscopy for Product Validation and Byproduct Identification
-
Sample Preparation:
-
After the reaction workup and purification, dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12]
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the desired biphenyl product.[12]
-
Look for characteristic signals of potential byproducts, such as the symmetrical homocoupled products or dehalogenated starting materials.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms in the molecule, further validating the structure of the product.[12]
-
Purification Techniques
Protocol 3: Column Chromatography for Purification of Biphenyl Derivatives
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add a thin layer of sand over the plug.[13]
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar eluent.[14]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[14]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Start with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[13]
-
Protocol 4: Recrystallization of a Biphenyl Derivative
-
Solvent Selection:
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my unsymmetrical biphenyl synthesis? A1: The choice of reaction depends on several factors, including the nature of your substrates, functional group tolerance, and the availability of starting materials.
-
Suzuki-Miyaura Coupling: Generally preferred due to the commercial availability and stability of boronic acids, and the use of non-toxic reagents. It has a broad functional group tolerance.
-
Stille Coupling: Also has excellent functional group tolerance, and organotin reagents are stable to air and moisture.[3] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[3]
-
Negishi Coupling: Employs highly reactive organozinc reagents, which can be advantageous for less reactive substrates.[5] However, it requires strictly anhydrous and anaerobic conditions.[5]
Q2: How can I tell if my palladium catalyst has degraded? A2: Visual inspection can be a first clue. The formation of a black precipitate (palladium black) indicates catalyst decomposition. A change in the color of the catalyst from its expected appearance can also suggest degradation. If you suspect catalyst degradation, it is best to use a fresh batch from a reliable supplier.
Q3: Can I use aryl chlorides as substrates in these coupling reactions? A3: Aryl chlorides are generally less reactive than aryl bromides and iodides. However, with the development of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbene (NHC) ligands, the use of aryl chlorides in Suzuki, Stille, and Negishi couplings has become more feasible and efficient.[11]
Q4: What is the role of additives like Cu(I) salts in Stille coupling? A4: Copper(I) salts, such as CuI, can act as co-catalysts in Stille coupling. They are thought to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. This can lead to increased reaction rates and higher yields, especially with challenging substrates.
Q5: How do I prepare and handle organozinc reagents for Negishi coupling safely? A5: Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). Due to their sensitivity to air and moisture, all manipulations should be carried out using Schlenk line or glovebox techniques under an inert atmosphere. Solvents must be anhydrous and degassed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Hindered Suzuki Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a low yield or no product. What are the primary factors I should investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] It is critical to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step and facilitates the difficult reductive elimination.[1]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points for hindered substrates.[2][3]
-
Specialized Ligands for Extremely Hindered Substrates: For reactions aiming to form tetra-ortho-substituted biaryls, consider highly specialized ligands such as AntPhos or BI-DIME, which have demonstrated superior performance.[1][4]
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective, offering high stability and activity.[1][2]
-
-
-
Re-evaluate the Base and Solvent Combination: The choice of base is crucial and is often dependent on the solvent.
-
Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[1] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be more effective.[1] Cesium carbonate (Cs₂CO₃) is also a commonly used base.[2]
-
Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common choices.[1] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to allow for increased reaction temperatures.[1]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] Microwave irradiation can also be a powerful tool to rapidly heat the reaction.[1][5]
Issue: Significant Homocoupling of the Boronic Acid
Question: My main side-product is the dimer of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid is often caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[3]
-
Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction vessel are thoroughly degassed to remove oxygen.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ can sometimes be inefficient, leading to side reactions.[3]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
Issue: Protodeboronation of the Boronic Acid
Question: I am observing significant loss of my boronic acid, likely due to protodeboronation. How can I mitigate this?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.
-
Use of Boronic Acid Surrogates:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and subsequent degradation.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[3]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential couplings. They undergo slow release of the boronic acid under basic conditions.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working at all (no product formation). What are the first things I should check?
A1: When a Suzuki coupling fails completely, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium catalysts, especially Pd(0) sources, can degrade over time. Use freshly opened or properly stored catalysts. Some precatalysts, like palladacycles, can offer greater stability.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[3][7]
-
Boronic Acid Quality: Boronic acids can degrade upon storage, especially if they are sensitive to air or moisture. Consider using a fresh batch or a more stable derivative like a pinacol ester or MIDA boronate.[3][6]
-
Base and Water Content: The base is crucial for activating the boronic acid. Ensure the correct base is used and that it is of good quality. For some bases, like K₃PO₄, a small amount of water can be beneficial.[2][8]
Q2: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A2: Steric hindrance on the boronic acid partner can significantly slow down the transmetalation step. More forcing conditions and specialized catalysts are often required.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended.[3]
-
Choice of Base: A strong base is often necessary to facilitate the formation of the boronate species required for transmetalation. Consider using K₃PO₄ or Cs₂CO₃.[2]
-
Higher Temperatures: Increased temperatures (100-140 °C) are often necessary to overcome the higher activation energy of the reaction.[1]
Q3: Can I use aryl chlorides for hindered Suzuki couplings?
A3: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[9] To achieve successful coupling with hindered aryl chlorides, highly active catalyst systems are required.
-
Catalyst System: The use of bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is often effective.[2][10][11] Some specialized indole-based phosphine ligands have also shown excellent efficiency for coupling hindered aryl chlorides.[12]
-
Reaction Conditions: Stronger bases (e.g., t-BuOK) and higher reaction temperatures are typically required compared to reactions with aryl bromides or iodides.[1]
Data Presentation: Catalyst Performance in Hindered Suzuki Couplings
| Catalyst System | Hindered Substrate(s) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene / Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 90-96 | [6] |
| Pd(OAc)₂ / XPhos | Di-ortho-substituted aryl halide / Hindered boronic acid | K₃PO₄ | Toluene | 100-140 | High | [1] |
| Pd(OAc)₂ / RuPhos | Hindered aryl halides | K₃PO₄ | Toluene | 100-140 | High | [1] |
| Pd(OAc)₂ / AntPhos | Di-ortho-substituted aryl halides / Secondary alkylboronic acids | K₃PO₄ | Toluene | 110 | High | [4] |
| Pd/InAm-phos (L1) | Sterically hindered (hetero)aryl chlorides | K₃PO₄ | Dioxane | 100 | Excellent | [12] |
| Pd₂(dba)₃ / AliPhos | ortho,ortho'-disubstituted aryl chlorides / ortho-substituted anilines | NaOtBu | Toluene | 100 | 88-99 | [13] |
Experimental Protocols
General Procedure for a Hindered Suzuki Coupling Reaction
Note: This is a generalized protocol and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic acid surrogate (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The vessel is then sealed with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol% relative to Pd). For pre-formed catalysts like XPhos Pd G3, add the specified amount (e.g., 1-5 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe. If a co-solvent like water is used, ensure it is also degassed.
-
-
Reaction:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–140 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for hindered Suzuki coupling reactions.
Caption: Decision logic for ligand selection based on substrate hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation side reactions in cross-coupling
Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing common side reactions like dehalogenation.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding dehalogenation in cross-coupling reactions.
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a frequent side reaction where the organic halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This results in a hydrodehalogenated byproduct instead of the desired cross-coupled product, which lowers the overall reaction yield and complicates the purification process.[2]
Q2: What is the primary mechanism behind dehalogenation?
A2: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can happen through several pathways, such as the palladium complex reacting with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the dehalogenated arene.[1][3]
Q3: Which organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction. While aryl chlorides are the least reactive in the desired coupling, they are also less susceptible to dehalogenation.[1][2]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] For N-H containing heterocycles like pyrroles and indoles, the nitrogen atom can be deprotonated by the base, which can influence the reaction outcome. In some instances, protecting the N-H group can suppress dehalogenation.[1][4]
Q5: How does the choice of boronic acid or ester impact dehalogenation?
A5: While the primary focus is often on the halide, the boronic acid or ester's purity and reactivity are important. Using highly pure and reactive boron reagents can help ensure that the desired transmetalation step is efficient, potentially outcompeting the dehalogenation pathway. Boronic esters, such as pinacol esters, are often more stable than boronic acids and can help prevent side reactions like protodeborylation.[3]
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant dehalogenation in your cross-coupling reaction, follow this step-by-step guide to troubleshoot the issue.
Step 1: Analyze the Reaction Conditions
Carefully review your current reaction setup. High temperatures and extended reaction times can often favor the dehalogenation pathway.[2]
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature if the desired coupling can still proceed at a reasonable rate.
Step 2: Evaluate the Base
The choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride sources or promote the formation of palladium-hydride species, leading to dehalogenation.[2][5][6]
-
Recommendation: Switch to a weaker inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally less likely to promote dehalogenation.[1][2]
Step 3: Modify the Catalytic System
The ligand plays a crucial role in the outcome of the reaction. Simple phosphine ligands like triphenylphosphine (PPh₃) may not be optimal for challenging substrates.
-
Recommendation: Switch to a more sterically hindered and electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or dppf can accelerate the desired cross-coupling pathway relative to dehalogenation.[1][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][6]
Step 4: Re-evaluate the Solvent
The solvent can be a source of hydrides, contributing to dehalogenation. Protic solvents like alcohols are known to sometimes cause this issue.[1][3]
-
Recommendation: Use aprotic solvents such as dioxane, THF, or toluene.[1] If water is necessary for the reaction, minimizing its amount can be beneficial, though completely anhydrous conditions may halt the reaction altogether.[8]
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize the general effects of different components on the dehalogenation side reaction.
Table 1: Effect of Phosphine Ligand Choice
| Ligand Type | General Properties | Impact on Dehalogenation | Recommended Ligands |
| Simple/Less Bulky | Low steric hindrance | May not sufficiently accelerate reductive elimination of the desired product. | PPh₃ (use with caution) |
| Bulky, Electron-Rich | High steric hindrance, strong electron donation | Accelerates the desired C-C bond formation, outcompeting dehalogenation.[9] | XPhos, SPhos, BrettPhos[1][10] |
| Bidentate | Can form stable complexes | Can be effective, but choice is substrate-dependent. | dppf, Xantphos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable palladium complexes, often highly active and can suppress side reactions.[6] | IPr, IMes |
Table 2: Effect of Base Selection
| Base | Strength | Impact on Dehalogenation | Recommended Use |
| Alkoxides (e.g., NaOtBu, KOtBu) | Strong | High potential to act as a hydride source, increasing dehalogenation.[2] | Use with caution, consider alternatives first. |
| Hydroxides (e.g., NaOH, KOH) | Strong | Can also promote dehalogenation. | Generally less preferred than carbonates or phosphates. |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Moderate/Weak | Lower tendency to cause dehalogenation.[1][2] | Good first choice for optimization. |
| Phosphates (e.g., K₃PO₄) | Moderate/Weak | Often an excellent choice for minimizing dehalogenation.[1] | Highly recommended for sensitive substrates. |
Table 3: Effect of Solvent Choice
| Solvent Type | Examples | Impact on Dehalogenation |
| Protic | Alcohols (e.g., Ethanol, Methanol) | Can act as a hydride source.[1][3] |
| Aprotic Ethers | Dioxane, THF | Generally good choices, less likely to be hydride donors.[1] |
| Aprotic Aromatic | Toluene, Xylene | Common and effective solvents for cross-coupling.[1] |
| Water | - | Often necessary, but excess can be a proton source leading to dehalogenation.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation
This protocol is a starting point for optimizing a Suzuki-Miyaura coupling where dehalogenation is a concern.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos to the flask.
-
Add toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (anhydrous, 5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the N-heterocyclic chloride, arylboronic acid, K₂CO₃, and XPhos Pd G2 precatalyst to a reaction vial or flask.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction to 100-110 °C. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The competing dehalogenation pathway in cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
Improving selectivity in the synthesis of 3,4'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 3,4'-Dimethylbiphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high selectivity?
A1: The most effective methods for the selective synthesis of unsymmetrical biaryls like this compound are palladium- or nickel-catalyzed cross-coupling reactions. The three most prominent methods are the Suzuki-Miyaura coupling, the Negishi coupling, and the Kumada coupling. Each of these reactions offers a reliable route to the target molecule, with the choice often depending on substrate availability, functional group tolerance, and desired reaction conditions.
Q2: What are the main challenges in achieving high selectivity for this compound?
A2: The primary challenge is minimizing the formation of undesired homocoupled byproducts, namely 3,3'-dimethylbiphenyl and 4,4'-dimethylbiphenyl. These side reactions reduce the yield of the desired 3,4'-isomer and complicate purification. Other challenges include ensuring the high purity of starting materials and the complete exclusion of oxygen and moisture, which can deactivate the catalyst and promote side reactions.
Q3: How can I accurately determine the isomeric ratio of my product mixture?
A3: Gas chromatography (GC) is the most common and effective method for quantifying the ratio of this compound to its isomers.[1] By using a suitable capillary column and temperature program, you can achieve baseline separation of the isomers and determine their relative peak areas, which correspond to their respective concentrations. Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification of each isomer.[2]
Q4: What is the best method for purifying this compound from its isomers?
A4: Fractional crystallization is a common and effective technique for separating this compound from a mixture of its isomers, particularly if the initial purity of the desired isomer is high.[3] The different melting points and solubilities of the isomers in a given solvent allow for the selective crystallization of the target compound. Column chromatography on silica gel can also be employed for purification, especially for smaller-scale reactions.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the synthesis of this compound using Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium or nickel catalyst. Ensure proper storage under an inert atmosphere. Consider using a more active pre-catalyst. |
| Poor Quality Reagents | Purify starting materials (aryl halide and organometallic reagent) before use. Ensure solvents are anhydrous and thoroughly degassed. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or increased side reactions. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent to ensure complete consumption of the limiting aryl halide. |
Issue 2: High Levels of Homocoupling Byproducts (3,3'- and 4,4'-dimethylbiphenyl)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Use of a Pd(II) Pre-catalyst | Pd(II) species can promote homocoupling.[4] Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species. |
| Suboptimal Base (Suzuki Coupling) | The choice of base can influence the rate of transmetalation versus homocoupling. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Slow Addition of Reagents | In some cases, slow addition of the organometallic reagent can minimize its concentration at any given time, thereby reducing the rate of homocoupling. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical yields and selectivity for the synthesis of this compound using different cross-coupling methods. Note that actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Method | Aryl Halide | Organometallic Reagent | Catalyst | Typical Yield (%) | Selectivity (3,4' : homocoupled) |
| Suzuki-Miyaura | 4-Bromotoluene | 3-Tolylboronic acid | Pd(PPh₃)₄ | 85-95 | >95:5 |
| Negishi | 4-Bromotoluene | 3-Tolylzinc chloride | PdCl₂(dppf) | 90-98 | >98:2 |
| Kumada | 4-Chlorotoluene | 3-Tolylmagnesium bromide | NiCl₂(dppp) | 80-90 | >90:10 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromotoluene and 3-tolylboronic acid.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
3-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, 3-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with inert gas three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound.
Protocol 2: Negishi Coupling
This protocol details the synthesis of this compound from 4-bromotoluene and 3-tolylzinc chloride.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 mmol, 1.1 equiv)
-
3-Tolylmagnesium bromide (1.0 M in THF, 1.1 mmol, 1.1 equiv)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of 3-Tolylzinc chloride: To a solution of anhydrous ZnCl₂ in THF at 0 °C under an inert atmosphere, add 3-tolylmagnesium bromide dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Cross-Coupling: In a separate dry Schlenk flask, add 4-bromotoluene and PdCl₂(dppf). Evacuate and backfill with inert gas three times.
-
Add anhydrous THF to the flask.
-
Add the freshly prepared 3-tolylzinc chloride solution to the reaction mixture via cannula.
-
Heat the reaction to 65 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain this compound.
Protocol 3: Kumada Coupling
This protocol outlines the synthesis of this compound from 4-chlorotoluene and 3-tolylmagnesium bromide.
Materials:
-
Magnesium turnings (1.2 mmol, 1.2 equiv)
-
3-Bromotoluene (1.1 mmol, 1.1 equiv)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.05 mmol, 5 mol%)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of 3-Tolylmagnesium bromide: Activate magnesium turnings in a dry Schlenk flask under an inert atmosphere. Add a solution of 3-bromotoluene in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction. Stir until the magnesium is consumed.
-
Cross-Coupling: In a separate dry Schlenk flask, add 4-chlorotoluene and NiCl₂(dppp). Evacuate and backfill with inert gas three times.
-
Add anhydrous diethyl ether or THF to the flask.
-
Cool the reaction mixture to 0 °C and add the freshly prepared 3-tolylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield this compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general troubleshooting workflow for cross-coupling reactions.
References
Challenges in the scale-up of 3,4'-Dimethylbiphenyl production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of 3,4'-Dimethylbiphenyl production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound are cross-coupling reactions. These include the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide, and the Kumada coupling, which utilizes a Grignard reagent and an aryl halide in the presence of a palladium or nickel catalyst.[1][2]
Q2: A major challenge in the synthesis of this compound is the formation of isomeric impurities. What are the common isomers, and why are they problematic?
A2: The synthesis of this compound is often accompanied by the formation of other isomers, primarily 4,4'-Dimethylbiphenyl and 3,3'-Dimethylbiphenyl.[3] The presence of these isomers can be problematic as they may exhibit different physical, chemical, and pharmacological properties, potentially impacting the quality, efficacy, and safety of the final product. Their separation is a critical but often challenging step in the production process.
Q3: Homocoupling is a frequent side reaction. What byproducts does it generate, and how can it be minimized?
A3: Homocoupling is a significant side reaction that leads to the formation of symmetrical biphenyls. In the synthesis of this compound, this can result in byproducts such as 4,4'-Dimethylbiphenyl (from the coupling of two p-tolyl groups) and 3,3'-Dimethylbiphenyl (from the coupling of two m-tolyl groups).[4][5] To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[4] Additionally, the choice of catalyst, ligands, and reaction temperature can influence the extent of this side reaction.[5]
Q4: What are the recommended methods for purifying this compound from its isomers and other impurities on a larger scale?
A4: Due to the similar physical properties of dimethylbiphenyl isomers, their separation can be challenging. Fractional crystallization is a viable method for purification on a larger scale, leveraging slight differences in the melting points and solubilities of the isomers.[3] For analytical and small-scale preparative purposes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.[6][7]
Q5: What are the key safety considerations when scaling up the production of this compound?
A5: Scaling up any chemical synthesis requires careful consideration of safety. For this compound production, key considerations include:
-
Thermal Management: Cross-coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions.[8]
-
Reagent Handling: Grignard reagents, used in Kumada coupling, are highly reactive and sensitive to moisture and air. Handling these reagents on a large scale requires specialized equipment and procedures.
-
Solvent Safety: The use of flammable and potentially toxic solvents necessitates proper ventilation and adherence to safety protocols for storage and handling.
-
Pressure Management: Some reactions may be conducted under pressure, requiring appropriately rated reactors and safety relief systems.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Inactive catalyst | Ensure the palladium catalyst is fresh and properly handled. Consider using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst.[5] |
| Improper base selection | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrate combination.[4] | |
| Poor reagent purity | Use high-purity starting materials (aryl halide and boronic acid) as impurities can inhibit the catalyst. | |
| Insufficient reaction temperature | Gradually increase the reaction temperature, as some Suzuki couplings require heating to proceed at an adequate rate.[5] | |
| High Levels of Homocoupled Byproducts (e.g., 4,4'- or 3,3'-Dimethylbiphenyl) | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4] |
| Inefficient catalyst system | The choice of phosphine ligand can influence the rate of homocoupling. Consider screening different ligands to suppress this side reaction.[5] | |
| Incomplete Reaction (Starting Materials Remain) | Insufficient reaction time | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time. |
| Catalyst deactivation | If the reaction stops prematurely, the catalyst may have deactivated. Ensure an inert atmosphere is maintained. |
Kumada Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Inactive Grignard reagent | Ensure strictly anhydrous conditions during the formation and use of the Grignard reagent. Use dry solvents and glassware. |
| Catalyst inefficiency | Screen different nickel or palladium catalysts and ligands to optimize the cross-coupling step.[1] | |
| High Levels of Homocoupled Byproducts | High concentration of aryl halide | Add the aryl halide solution slowly to the Grignard reagent to maintain a low concentration of the halide in the reaction mixture. |
| Elevated temperature | Maintain a lower reaction temperature, as higher temperatures can favor homocoupling. | |
| Formation of Dehalogenated Starting Material | Presence of a proton source | Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromotoluene and 4-Methylphenylboronic Acid
This is a generalized protocol and may require optimization for specific experimental setups and scales.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet, combine 3-bromotoluene (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and phosphine ligand if required.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously under an inert atmosphere for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or fractional crystallization.
General Protocol for Kumada Coupling of 4-Bromotoluene and 3-Tolylmagnesium Bromide
This is a generalized protocol and may require optimization.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 3-bromotoluene in anhydrous THF to form 3-tolylmagnesium bromide.
-
Coupling Reaction Setup: In a separate flame-dried flask, dissolve the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) in anhydrous THF. Add 4-bromotoluene to this solution.
-
Addition of Grignard Reagent: Cool the catalyst/aryl halide mixture in an ice bath. Slowly add the prepared 3-tolylmagnesium bromide solution via a dropping funnel over 30-60 minutes.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M HCl while cooling. Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers, dry over an anhydrous sulfate, filter, and concentrate. Purify the crude product.
Data Presentation
Illustrative Yields of this compound under Various Suzuki Coupling Conditions
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 | 90 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 | 95 |
| PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 6 | 82 | 93 |
Note: This data is illustrative and actual results may vary.
Illustrative Purity of this compound after Different Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Column Chromatography | 85 | >98 | 70 |
| Recrystallization (x1) | 85 | 95 | 80 |
| Fractional Crystallization | 85 | >99 | 65 |
Note: This data is illustrative and actual results may vary.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low reaction yield in this compound synthesis.
Caption: Strategies for minimizing homocoupling byproducts.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3,3’-Dimethylbiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Removing unreacted starting materials from 3,4'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4'-Dimethylbiphenyl. Our aim is to offer practical solutions to common challenges encountered during the removal of unreacted starting materials and other impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly after a Suzuki-Miyaura coupling reaction.
Scenario 1: Difficulty in Removing Unreacted Aryl Halide (e.g., 4-Bromotoluene)
Question: After performing a Suzuki-Miyaura coupling to synthesize this compound from 4-bromotoluene and 3,4-dimethylphenylboronic acid, I'm having trouble separating my product from the unreacted 4-bromotoluene. What are the recommended purification strategies?
Answer:
Unreacted aryl halides are common impurities in Suzuki-Miyaura coupling reactions. Due to the non-polar nature of both this compound and 4-bromotoluene, their separation can be challenging. Here are a few effective methods:
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Column Chromatography: This is the most reliable method for separating compounds with different polarities. Since 4-bromotoluene is generally less polar than this compound, a non-polar eluent system is recommended.
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Recrystallization: This technique can be effective if a suitable solvent is found in which the solubility of this compound and 4-bromotoluene differ significantly at high and low temperatures.
-
Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC can be employed.
Experimental Protocol: Column Chromatography for Removal of 4-Bromotoluene
This protocol outlines a standard procedure for the purification of this compound from unreacted 4-bromotoluene using silica gel column chromatography.
-
Materials and Reagents:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane or petroleum ether (non-polar eluent)
-
Ethyl acetate (polar co-solvent)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
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Begin elution with pure hexane or a low-polarity mixture (e.g., 99:1 hexane:ethyl acetate).
-
The less polar 4-bromotoluene will elute first.
-
Gradually increase the polarity of the eluent to elute the this compound.
-
Collect fractions and monitor their composition using TLC.
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Combine the fractions containing the pure product and evaporate the solvent.
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Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Recovery Yield (%) | Typical Purity (%) | Notes |
| Column Chromatography | 70-90% | >98% | Highly effective for separating compounds with different polarities. |
| Recrystallization | 50-80% | >99% | Dependent on finding a suitable solvent system. |
| Preparative HPLC | >90% | >99.5% | Ideal for achieving very high purity on a smaller scale. |
Scenario 2: Presence of Homocoupled Biphenyl Impurities
Question: My reaction mixture contains significant amounts of 4,4'-dimethylbiphenyl and/or 3,3',4,4'-tetramethylbiphenyl. How can I remove these homocoupled byproducts?
Answer:
Homocoupling of the boronic acid or the aryl halide can lead to symmetric biphenyl impurities. The separation of these from the desired unsymmetrical product can be challenging due to their similar polarities.
-
Fractional Crystallization: If the melting points and solubilities of the product and the homocoupled impurities are sufficiently different, fractional crystallization can be an effective purification method. For instance, 4,4'-Dimethylbiphenyl has a significantly higher melting point (121-123 °C) than this compound (liquid at room temperature), which can be exploited.
-
Column Chromatography with a Long Column: A longer chromatography column provides more theoretical plates, enhancing the separation of compounds with similar polarities. Using a shallow solvent gradient is also crucial.
-
Preparative HPLC: As with aryl halide impurities, preparative HPLC offers the best resolution for separating closely related biphenyl isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common coupling partners are either 4-bromotoluene with 3,4-dimethylphenylboronic acid or 4-methylphenylboronic acid with 3,4-dimethyl-1-bromobenzene.
Q2: What are the key physical properties to consider when choosing a purification method?
A2: The key properties are the boiling points, melting points, and solubilities of this compound and the potential impurities. These properties will dictate whether distillation, recrystallization, or chromatography is the most suitable technique.
Data Presentation: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Ethanol (g/L at 25°C) |
| This compound | 182.26 | Liquid | ~298 | Soluble |
| 4-Bromotoluene | 171.04 | -2.5 | 184-185 | Soluble |
| 3,4-Dimethylphenylboronic acid | 149.99 | 165-170 | N/A | Sparingly soluble |
| 4,4'-Dimethylbiphenyl | 182.26 | 121-123 | 295 | Sparingly soluble |
| 3,3'-Dimethylbiphenyl | 182.26 | 13 | 287-288 | Soluble |
Q3: How can I monitor the progress of my column chromatography separation?
A3: Thin Layer Chromatography (TLC) is the most common method. Spot small aliquots of the collected fractions onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp. This will allow you to identify which fractions contain your desired product and whether it is pure.
Q4: My purified this compound is an oil. How can I be sure of its purity?
A4: Since this compound is a liquid at room temperature, its purity cannot be assessed by melting point. Purity should be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: General workflow for the purification of this compound.
Validation & Comparative
A Comparative Guide to the NMR Spectra of 3,4'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl
In the field of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The isomeric dimethylbiphenyls offer a classic example of how subtle changes in molecular structure, specifically symmetry, can lead to profoundly different spectral outputs. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of the asymmetric 3,4'-Dimethylbiphenyl and the symmetric 4,4'-Dimethylbiphenyl, supported by experimental and predicted data.
Structural Influence on NMR Spectra
The key difference between this compound and 4,4'-Dimethylbiphenyl lies in their molecular symmetry. 4,4'-Dimethylbiphenyl possesses a C₂ axis of symmetry, which renders many of its protons and carbons chemically equivalent. This symmetry significantly simplifies its NMR spectra, resulting in fewer signals.
In contrast, this compound lacks any rotational symmetry. This asymmetry means that nearly every proton and carbon atom in the molecule resides in a unique chemical environment, leading to a much more complex NMR spectrum with a larger number of distinct signals.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra highlight the structural differences starkly. The symmetric 4,4'-isomer is expected to show only three distinct proton signals: two doublets for the aromatic protons and one singlet for the two equivalent methyl groups. The asymmetric 3,4'-isomer, however, should display a multitude of signals, including two separate singlets for the non-equivalent methyl groups and a complex multiplet region for the seven unique aromatic protons.
| Compound | Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| 4,4'-Dimethylbiphenyl | H-2, H-6, H-2', H-6' | 7.47 | d | 4H |
| (Experimental)[1][2] | H-3, H-5, H-3', H-5' | 7.22 | d | 4H |
| 2 x -CH₃ | 2.37 | s | 6H | |
| This compound | Aromatic H's | ~7.10 - 7.55 | m | 7H |
| (Predicted) | 4'-CH₃ | ~2.40 | s | 3H |
| 3-CH₃ | ~2.38 | s | 3H |
¹³C NMR Spectral Data Comparison
The difference in complexity is even more pronounced in the ¹³C NMR spectra. Due to its high symmetry, 4,4'-Dimethylbiphenyl exhibits only five signals in its proton-decoupled ¹³C spectrum: four for the aromatic carbons and one for the methyl carbons. Conversely, the lack of symmetry in this compound results in a spectrum where all 14 carbon atoms are chemically distinct, leading to 14 separate signals.
| Compound | Assignment | Chemical Shift (δ) ppm |
| 4,4'-Dimethylbiphenyl | C4, C4' | ~137.0 |
| (Predicted) | C1, C1' | ~138.3 |
| C2, C6, C2', C6' | ~129.5 | |
| C3, C5, C3', C5' | ~126.9 | |
| 2 x -CH₃ | ~21.1 | |
| This compound | 12 Aromatic C's | ~124 - 141 |
| (Predicted) | 4'-CH₃ | ~21.2 |
| 3-CH₃ | ~21.5 |
Note: Data for both isomers are based on predictions and known ranges for substituted biphenyls. The 14 distinct signals for the asymmetric 3,4'-isomer make its spectrum significantly more complex.
Visualization of Symmetry's Effect
The following diagram illustrates the logical relationship between the molecular structure of each isomer, its inherent symmetry, and the resulting number of expected NMR signals.
Caption: Symmetry's effect on the NMR spectra of dimethylbiphenyl isomers.
Standard Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring high-quality NMR spectra for small organic molecules like dimethylbiphenyls.
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.
-
To ensure chemical shift accuracy, add an internal standard such as tetramethylsilane (TMS) to the solvent.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup & Acquisition:
-
The data should be acquired on a spectrometer operating at a standard frequency, such as 400 MHz for ¹H.
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For the ¹³C spectrum, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.
-
Conclusion
The comparison between this compound and 4,4'-Dimethylbiphenyl provides a clear and instructive demonstration of the power of NMR spectroscopy in distinguishing between closely related isomers. The high degree of symmetry in 4,4'-Dimethylbiphenyl leads to a simple, easily interpretable spectrum. In contrast, the absence of symmetry in this compound results in a significantly more complex spectrum, where each chemically unique nucleus gives rise to a distinct signal. This fundamental principle underscores the critical role that molecular symmetry plays in spectroscopic analysis.
References
HPLC Retention Time Analysis: A Comparative Guide to 3,3'- and 4,4'-Dimethylbiphenyl
For researchers, scientists, and drug development professionals, the accurate separation and analysis of isomeric compounds are critical for ensuring the purity, efficacy, and safety of pharmaceutical products and chemical entities. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of two closely related positional isomers: 3,3'-dimethylbiphenyl and 4,4'-dimethylbiphenyl. The information presented is based on established chromatographic principles and experimental data for similar compounds.
Elucidation of Elution Order: A Data-Driven Comparison
The key differentiator between the two isomers is their structural geometry and resulting hydrophobicity. 4,4'-dimethylbiphenyl possesses a more linear and symmetrical structure compared to the more angular 3,3'-dimethylbiphenyl. This linearity allows for a greater surface area of interaction with the non-polar stationary phase, leading to stronger hydrophobic interactions. Consequently, 4,4'-dimethylbiphenyl is expected to have a longer retention time.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Expected RP-HPLC Retention Time |
| 3,3'-Dimethylbiphenyl | Not available | C14H14 | 182.26 | ~4.8-5.0 | Shorter |
| 4,4'-Dimethylbiphenyl | Not available | C14H14 | 182.26 | 5.09 | Longer |
Note: The LogP value for 3,3'-dimethylbiphenyl is an estimate based on its structural similarity to other biphenyl derivatives. The expected retention times are relative and based on the principle that higher hydrophobicity (LogP) leads to longer retention in reversed-phase HPLC.
Experimental Protocol for Isomer Separation
The following is a representative experimental protocol for the separation of 3,3'- and 4,4'-dimethylbiphenyl using reversed-phase HPLC. This protocol is based on common practices for the analysis of biphenyl derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For enhanced separation of isomers, a phenyl-based or biphenyl stationary phase could also be employed to leverage π-π interactions.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is recommended. A typical starting point for an isocratic method would be Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare individual stock solutions of 3,3'-dimethylbiphenyl and 4,4'-dimethylbiphenyl in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by combining appropriate volumes of the stock solutions and diluting with the mobile phase to a final concentration of 10 µg/mL for each analyte.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizing the Analytical Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of 3,3'- and 4,4'-dimethylbiphenyl.
Caption: Experimental workflow for the HPLC analysis of dimethylbiphenyl isomers.
A Comparative Analysis of Catalysts for the Synthesis of Dimethylbiphenyl
The synthesis of dimethylbiphenyl isomers is a cornerstone of many chemical processes, with applications ranging from the production of polymers and liquid crystals to the synthesis of complex pharmaceutical intermediates. The efficiency and selectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of dimethylbiphenyl, with a focus on palladium- and nickel-based catalysts commonly employed in cross-coupling reactions.
Performance Comparison of Catalytic Systems
The Suzuki-Miyaura cross-coupling reaction is a widely utilized and versatile method for the formation of carbon-carbon bonds, making it a primary route for dimethylbiphenyl synthesis.[1] Both palladium and nickel catalysts are effective in promoting this reaction, each with its own set of advantages and disadvantages. Palladium catalysts are known for their high functional group tolerance and reactivity, while nickel catalysts offer a more cost-effective alternative.[2][3]
The choice of catalyst, ligands, and reaction conditions can significantly influence the yield, selectivity, and overall efficiency of the reaction.[1] Below is a summary of the performance of various catalytic systems for the synthesis of dimethylbiphenyl, primarily focusing on the formation of 4,4'-dimethylbiphenyl.
| Catalyst System | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Palladium-Based Catalysts | ||||||||
| Pd(OAc)₂ / SPhos | 4-bromotoluene, 4-methylphenylboronic acid | K₃PO₄ | Toluene/Water | 100 | 16 | High | High for 4,4'-DMBP | [4] |
| Pd(PPh₃)₄ | 4-iodotoluene, tributyl(4-methylphenyl)stannane | - | Toluene | 110 | 12 | High | High for 4,4'-DMBP | [4] |
| Pd/C | 2-Methylfuran (to 5,5'-dimethyl-2,2'-bifuran) | - | Trifluoroacetic acid | - | - | 94 (intermediate) | High for intermediate | [5] |
| Nickel-Based Catalysts | ||||||||
| NiCl₂(PCy₃)₂ | Aryl halides, Arylboronic acids | K₃PO₄ | 2-Me-THF | - | - | Good to Excellent | - | [3] |
| (dcypf)Ni(2-ethylphenyl)(Br) | Aryl carbonates, Arylboronic acids | K₃PO₄ | t-Amyl alcohol | 100-130 | 12-48 | High | - | [6] |
| Other Catalytic Systems | ||||||||
| La(OTf)₃ | 5,5′-Dimethyl-2,2′-bifuran, Ethylene | - | 1,4-Dioxane | 180 | 24 | 93 | High for 4,4'-DMBP | [7] |
| P-SiO₂ | 2-Methylfuran (via DMBF intermediate) | - | - | - | - | 83 | High for 4,4'-DMBP | [5][8] |
DMBP: Dimethylbiphenyl
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the synthesis of dimethylbiphenyl using palladium and nickel catalysts.
Suzuki-Miyaura Coupling using a Palladium Catalyst
This protocol is a general procedure for the synthesis of 4,4'-dimethylbiphenyl via a Suzuki-Miyaura coupling reaction.[9][10][11]
Materials:
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4-Bromotoluene
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4-Methylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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Toluene
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Water
Procedure:
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To a round-bottom flask, add 4-bromotoluene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed toluene.
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Add the catalyst mixture to the reaction flask, followed by degassed toluene (5 mL) and water (0.5 mL).
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Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate 4,4'-dimethylbiphenyl.
Suzuki-Miyaura Coupling using a Nickel Catalyst
This protocol describes a general method for nickel-catalyzed Suzuki-Miyaura coupling in a green solvent.[3]
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride)
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
-
In a glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to a reaction vial.
-
Add NiCl₂(PCy₃)₂ (0.01-0.05 mmol).
-
Add 2-Me-THF (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to obtain the dimethylbiphenyl product.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of dimethylbiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. 钯催化剂 [sigmaaldrich.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Biphenyl vs. C18 Columns: A Comparative Guide for Aromatic Compound Separation in HPLC
For researchers, scientists, and drug development professionals, selecting the optimal HPLC column is paramount for achieving accurate and robust separation of aromatic compounds. While the C18 column has long been the workhorse of reversed-phase chromatography, biphenyl stationary phases have emerged as a powerful alternative, offering unique selectivity for these challenging analytes.
This guide provides an objective comparison of biphenyl and C18 columns, supported by experimental data, to aid in the selection of the most appropriate stationary phase for your specific separation needs.
Unveiling the Difference: Retention Mechanisms
The primary distinction between biphenyl and C18 columns lies in their retention mechanisms. C18 columns primarily rely on hydrophobic (van der Waals) interactions , effectively separating compounds based on their hydrophobicity.[1] In contrast, biphenyl columns offer a mixed-mode retention mechanism . In addition to hydrophobic interactions, they provide strong π-π interactions due to the presence of the biphenyl ligand's aromatic rings.[1][2] This dual nature enhances selectivity, particularly for aromatic and moderately polar analytes, as well as compounds with double bonds or electron-withdrawing groups.[1]
This alternative selectivity can be particularly advantageous in the analysis of structurally similar aromatic compounds, such as isomers, impurities, and degradants, which often co-elute on traditional C18 phases.[1][3]
Performance Comparison: A Data-Driven Analysis
The unique retention mechanism of biphenyl columns often leads to significant differences in elution order and resolution compared to C18 columns. The following table summarizes key performance data from comparative studies.
| Analyte Pair | Column Type | Retention Time (t R , min) | Selectivity (α) | Resolution (R s ) | Observations |
| Phenol & Caffeine | C18 | Phenol: Longer t R | - | - | Elution based on hydrophobicity. |
| Biphenyl | Caffeine: Longer t R | - | - | Elution order reversal due to strong π-π interactions between caffeine's purine ring and the biphenyl phase.[1][4] | |
| Benzene & Nitrobenzene | C18 | - | Lower | Lower | Limited separation due to similar hydrophobicity. |
| Biphenyl | - | Higher | Higher | Enhanced separation due to π-π interactions with the electron-withdrawing nitro group.[5][6] | |
| Hydrophilic Aromatics (e.g., Phenyl Sulfone) | C18 | Lower k' | - | - | Poor retention due to hydrophilic character.[7] |
| Biphenyl | Higher k' (e.g., 2.08) | - | - | Significantly greater retention due to π-π interactions with both the aromatic ring and the sulfone group.[7] |
Note: Specific retention times, selectivity, and resolution values are highly dependent on the exact experimental conditions (e.g., mobile phase, temperature, specific column brand).
Experimental Protocols
The following provides a generalized methodology for comparing the performance of biphenyl and C18 columns for the separation of aromatic compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector or a mass spectrometer.
Columns:
-
Biphenyl column (e.g., Ascentis® Express Biphenyl, Kinetex® Biphenyl)
-
C18 column of similar dimensions and particle size for a fair comparison.
Mobile Phase:
-
A common mobile phase for reversed-phase chromatography consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[3]
-
The choice of organic modifier can significantly impact selectivity on biphenyl columns. Methanol tends to enhance π-π interactions, while acetonitrile can suppress them.[6][8]
Chromatographic Conditions (Example):
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the analytes (e.g., 254 nm).[4]
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient might start with a low percentage of organic modifier (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over a set time to elute a wide range of compounds.
Sample Preparation:
-
Prepare a mixed standard solution containing the aromatic compounds of interest at a known concentration in a solvent compatible with the initial mobile phase.
Data Analysis:
-
Inject the standard mixture onto both the biphenyl and C18 columns under identical chromatographic conditions.
-
Compare the resulting chromatograms, focusing on:
-
Retention Time (t R ): The time at which each compound elutes.
-
Selectivity (α): The ratio of the retention factors of two adjacent peaks. A value greater than 1 indicates separation.
-
Resolution (R s ): The degree of separation between adjacent peaks. A value of 1.5 or greater indicates baseline separation.[1]
-
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for aromatic compound separation.
Caption: Workflow for HPLC column selection for aromatic compounds.
Conclusion
While C18 columns remain a staple in reversed-phase HPLC, biphenyl columns offer a compelling alternative with unique selectivity for aromatic compounds.[1] The dual retention mechanism, combining hydrophobic and π-π interactions, often provides enhanced resolution for challenging separations, including those involving isomers and polar aromatic analytes.[1][7] For method development, starting with a C18 column is a common practice; however, when faced with co-elution or poor retention of aromatic compounds, switching to a biphenyl phase is a highly effective strategy. The ability to modulate selectivity through the choice of organic modifier further enhances the versatility of biphenyl columns, making them an invaluable tool for researchers, scientists, and drug development professionals.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. thamesrestek.co.uk [thamesrestek.co.uk]
- 8. restek.com [restek.com]
- 9. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
Spectroscopic comparison of synthesized vs commercial 3,4'-Dimethylbiphenyl
A comprehensive spectroscopic comparison between synthesized and commercially available 3,4'-Dimethylbiphenyl is not feasible at this time due to the limited availability of public spectroscopic data for this specific compound.
To fulfill the structural and content requirements of your request, this guide provides a representative spectroscopic comparison of a closely related and well-documented isomer, 4,4'-Dimethylbiphenyl . This illustrative example outlines the expected data, methodologies, and comparative logic that would be applied if the data for this compound were accessible.
Spectroscopic Data Comparison: Synthesized vs. Commercial 4,4'-Dimethylbiphenyl
The following tables summarize the expected spectroscopic data for a hypothetically synthesized batch of 4,4'-Dimethylbiphenyl against a typical commercial standard. The data for the commercial sample is based on publicly available reference spectra, while the data for the synthesized sample illustrates potential minor variations and the presence of common synthesis-related impurities.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Commercial Sample | Synthesized Sample | Notes on Synthesized Sample |
| 7.47 | d, J = 8.0 Hz | 4H | Ar-H | ✓ | ✓ | |
| 7.22 | d, J = 8.0 Hz | 4H | Ar-H | ✓ | ✓ | |
| 2.37 | s | 6H | -CH₃ | ✓ | ✓ | |
| 1.25 | t, J = 7.6 Hz | - | - | ✗ | ✓ | Trace impurity (e.g., residual diethyl ether) |
| 0.88 | t, J = 7.2 Hz | - | - | ✗ | ✓ | Trace impurity (e.g., residual n-hexane) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Commercial Sample | Synthesized Sample | Notes on Synthesized Sample |
| 138.4 | Ar-C (quaternary) | ✓ | ✓ | |
| 136.8 | Ar-C (quaternary) | ✓ | ✓ | |
| 129.4 | Ar-CH | ✓ | ✓ | |
| 126.8 | Ar-CH | ✓ | ✓ | |
| 21.1 | -CH₃ | ✓ | ✓ | |
| 66.0 | - | ✗ | ✓ | Trace impurity (e.g., residual diethyl ether) |
| 31.5, 22.6, 14.1 | - | ✗ | ✓ | Trace impurity (e.g., residual n-hexane) |
Table 3: FT-IR Data (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Mode | Commercial Sample | Synthesized Sample | Notes on Synthesized Sample |
| 3050-3020 | C-H stretch (aromatic) | ✓ | ✓ | |
| 2920, 2850 | C-H stretch (aliphatic) | ✓ | ✓ | |
| 1610, 1500, 1450 | C=C stretch (aromatic ring) | ✓ | ✓ | |
| 815 | C-H bend (p-disubstituted ring) | ✓ | ✓ | |
| 3450 (broad) | O-H stretch | ✗ | ✓ | Trace moisture |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment | Commercial Sample | Synthesized Sample | Notes on Synthesized Sample |
| 182 | 100 | [M]⁺ | ✓ | ✓ | Molecular Ion |
| 167 | 85 | [M-CH₃]⁺ | ✓ | ✓ | Loss of a methyl group |
| 152 | 40 | [M-2CH₃]⁺ | ✓ | ✓ | Loss of two methyl groups |
| 77 | 15 | [C₆H₅]⁺ | ✓ | ✓ | Phenyl fragment |
| 91 | 10 | [C₇H₇]⁺ | ✓ | ✓ | Tropylium ion |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the 4,4'-Dimethylbiphenyl sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was introduced via direct injection or a gas chromatography (GC) inlet.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
-
Analysis:
-
Mass Range: 50-500 m/z
-
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of a synthesized product against a commercial standard.
Caption: Workflow for the comparative spectroscopic analysis.
Validating the Purity of Synthesized 3,4'-Dimethylbiphenyl: A Comparative Guide for Researchers
For scientists and professionals engaged in drug discovery and materials science, the rigorous validation of synthesized compounds is a foundational requirement for reliable downstream applications. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3,4'-Dimethylbiphenyl. It further compares its properties to isomeric alternatives, offering supporting data and detailed experimental protocols to aid researchers in selecting and validating materials for their specific needs.
Purity Assessment of this compound
The purity of synthesized this compound is paramount for its effective use in research and development. A multi-technique approach, employing orthogonal methods, is recommended for robust purity determination. The primary analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Common Impurities:
During the synthesis of this compound, particularly through methods like Suzuki-Miyaura coupling or Grignard reactions, the formation of isomeric impurities is common. Researchers should be vigilant for the presence of other dimethylbiphenyl isomers, such as 2,x'- and 3,3'-dimethylbiphenyl, which can arise from side reactions.[1]
Analytical Data Presentation
The following tables summarize typical analytical data for this compound and its common isomeric impurities.
Table 1: Gas Chromatography (GC) Data
| Compound | Retention Index (Semi-standard non-polar) | Retention Index (Standard polar) |
| This compound | 1683, 1697[2] | 2279, 2324[2] |
| 3,3'-Dimethylbiphenyl | Data not available | Data not available |
| 4,4'-Dimethylbiphenyl | Data not available | Data not available |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Column | Mobile Phase | Detection |
| This compound | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV |
| 3,3'-Dimethylbiphenyl | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV |
| 4,4'-Dimethylbiphenyl | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (ppm) |
| This compound | ¹H NMR data for this compound is not readily available in public databases. However, based on the spectra of its isomers, one would expect signals in the aromatic region (approx. 7.0-7.6 ppm) and singlet signals for the two methyl groups (approx. 2.3-2.4 ppm). |
| 3,3'-Dimethylbiphenyl | 7.36 (m), 7.26 (m), 7.09 (m), 2.35 (s, 6H)[3] |
| 4,4'-Dimethylbiphenyl | 7.47 (d, J=8.0 Hz, 4H), 7.22 (d, J=8.0 Hz, 4H), 2.37 (s, 6H)[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To separate volatile compounds and identify them based on their mass-to-charge ratio, providing information on molecular weight and fragmentation patterns.
Instrumentation:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS Detector: Agilent 5977B GC/MSD (or equivalent)
-
Column: CP-Volamine column (or equivalent capillary column suitable for aromatic hydrocarbon separation)
Method:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The purity is determined by the area percentage of the main peak.
High-Performance Liquid Chromatography (HPLC)
Purpose: To separate compounds in a liquid mobile phase based on their affinity for a stationary phase, allowing for quantification of the main component and impurities.
Instrumentation:
-
HPLC System: Standard HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or equivalent.
Method:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide detailed information about the molecular structure of the compound and to detect and quantify impurities.
Instrumentation:
-
NMR Spectrometer: 400 MHz NMR spectrometer
Method:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound. Impurities will present as additional peaks in the spectrum. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to accurately determine the purity.
Mandatory Visualizations
Caption: Analytical workflow for validating the purity of synthesized this compound.
Performance Comparison with Isomeric Alternatives
The choice of a specific dimethylbiphenyl isomer can significantly impact the performance of the final product, for instance, in the field of liquid crystals. The position of the methyl groups influences the molecule's shape, which in turn affects its physical properties.
Table 4: Physicochemical Properties of Dimethylbiphenyl Isomers
| Property | 3,3'-Dimethylbiphenyl | This compound | 4,4'-Dimethylbiphenyl |
| Molecular Weight ( g/mol ) | 182.26 | 182.26[2] | 182.26 |
| Melting Point (°C) | 12-14 | Data not available | 121-124 |
| Boiling Point (°C) | 291 | 286-288 | 295-298 |
| LogP | 5.09 | 4.87 | 5.09 |
Performance in Liquid Crystal Applications:
Biphenyl derivatives are fundamental components in the design of liquid crystals. The substitution pattern on the biphenyl core is a critical factor in determining the mesomorphic (liquid crystalline) properties.
-
4,4'-Dimethylbiphenyl: The symmetrical structure of the 4,4'-isomer leads to a more ordered packing in the solid state, resulting in a higher melting point. In liquid crystal mixtures, it can contribute to higher thermal stability.[5]
-
3,3'-Dimethylbiphenyl: The meta-substitution in the 3,3'-isomer disrupts the linearity of the molecule, which generally leads to a lower melting point and can disrupt the formation of highly ordered liquid crystal phases.
-
This compound: This unsymmetrical isomer presents an intermediate case. Its less linear structure compared to the 4,4'-isomer would be expected to result in a lower melting point and potentially a broader nematic (a type of liquid crystal) phase range, which can be advantageous for applications requiring operation over a wider temperature range.
Caption: Logical relationship between dimethylbiphenyl isomer structure and expected liquid crystal properties.
This guide provides a framework for the validation and comparative assessment of synthesized this compound. The presented data and protocols are intended to assist researchers in ensuring the quality of their materials and in making informed decisions regarding the selection of isomers for specific applications. The use of orthogonal analytical techniques is strongly recommended for a comprehensive and reliable purity assessment.
References
- 1. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 2. 3,4-Dimethylbiphenyl | C14H14 | CID 20492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Biological Profile of 3,4'-Dimethylbiphenyl and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of 3,4'-Dimethylbiphenyl and its structural isomers. Due to a notable lack of publicly available data on the cross-reactivity of this compound in biological assays, this document serves as a foundational resource. It compiles the known physicochemical properties of dimethylbiphenyl isomers, which are crucial determinants of biological activity. Furthermore, it outlines a recommended panel of biological assays to profile the activity of these compounds and provides detailed experimental protocols for their execution. This guide is intended to empower researchers to initiate comprehensive studies on the biological effects of this compound and its related compounds.
Introduction
Biphenyl and its derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and industrial chemicals. The position of substituents on the biphenyl scaffold can dramatically alter a compound's biological activity, including its efficacy and toxicity. This compound is an aromatic hydrocarbon whose biological effects and potential for cross-reactivity in various assays are largely uncharacterized. Understanding the biological profile of this compound and its isomers is essential for predicting potential off-target effects, identifying new therapeutic applications, and assessing toxicological risk. This guide provides a starting point for such investigations by comparing the known properties of dimethylbiphenyl isomers and detailing standard experimental procedures to elucidate their biological activities.
Physicochemical Properties of Dimethylbiphenyl Isomers
The biological behavior of a small molecule is heavily influenced by its physicochemical properties. The following table summarizes key properties of this compound and its common isomers. Variations in these properties can affect solubility, membrane permeability, and interaction with biological targets.
| Property | This compound | 2,2'-Dimethylbiphenyl | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |
| CAS Number | 4433-11-8 | 605-39-0 | 612-75-9 | 613-33-2 |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol | 182.26 g/mol | 182.26 g/mol | 182.26 g/mol |
| Melting Point | Not Available | 18-19 °C | 6-7 °C | 121-125 °C |
| Boiling Point | Not Available | 258 °C | 286 °C | 295-298 °C |
| Calculated LogP | 4.6 | 4.6 | 4.6 | 4.6 |
Data sourced from PubChem and other chemical databases.
Recommended Biological Assays for Profiling Cross-Reactivity
To ascertain the biological activity and potential cross-reactivity of this compound, a tiered screening approach is recommended. The following assays are commonly employed to characterize the biological effects of aromatic hydrocarbons.
Receptor Binding Assays
Many biphenyl-like compounds are known to interact with nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR), which mediates the toxic effects of many environmental pollutants.
-
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay: To determine if this compound can bind to and potentially activate the AhR signaling pathway.
Enzyme Inhibition Assays
The metabolic fate and potential for drug-drug interactions can be assessed by examining the inhibition of key drug-metabolizing enzymes.
-
Cytochrome P450 (CYP) Inhibition Assay: To evaluate the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
Cytotoxicity Assays
Assessing the general toxicity of the compound to living cells is a crucial first step in any biological profiling.
-
MTT Assay (or similar cell viability assays): To determine the concentration at which this compound exhibits cytotoxic effects on various cell lines (e.g., HepG2 for liver toxicity).
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
Objective: To determine the affinity of this compound for the Aryl Hydrocarbon Receptor.
Materials:
-
Cytosolic extract containing the AhR (e.g., from rat liver or a recombinant source).
-
Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD).
-
This compound and other test compounds.
-
Assay Buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% v/v glycerol, pH 7.6).
-
Scintillation fluid and vials.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound and a known AhR ligand (positive control, e.g., unlabeled TCDD) in DMSO.
-
In microcentrifuge tubes, combine the cytosolic extract, assay buffer, and either DMSO (for total binding), excess unlabeled TCDD (for non-specific binding), or the test compound dilutions.
-
Add the radiolabeled ligand ([³H]TCDD) to each tube at a final concentration near its Kd.
-
Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4 °C) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibited by this compound and determine the IC₅₀ value.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on major CYP isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
NADPH regenerating system.
-
This compound and known CYP inhibitors (positive controls).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for reaction termination.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Prepare serial dilutions of this compound and positive control inhibitors in a suitable solvent.
-
In a 96-well plate, pre-incubate the human liver microsomes or recombinant CYP enzymes with the test compound or control in phosphate buffer.
-
Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.
-
Incubate at 37 °C for a specified time.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value for each CYP isoform.
MTT Cell Viability Assay
Objective: To measure the cytotoxic effect of this compound on cultured cells.
Materials:
-
Human cell line (e.g., HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for profiling the biological activity of this compound.
Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Conclusion
While there is a significant gap in the literature regarding the cross-reactivity and biological activity of this compound, this guide provides a framework for initiating such studies. By comparing the physicochemical properties of its isomers and outlining robust protocols for key biological assays, researchers are better equipped to systematically evaluate the biological profile of this compound. The provided workflows and pathway diagrams serve as visual aids to conceptualize the necessary experimental steps and potential mechanisms of action. Further research in this area is critical for a comprehensive understanding of the safety and potential applications of this compound.
A Comparative Guide to the Environmental Degradation of Biphenyl and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental degradation of biphenyl and its key derivatives: polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and hydroxylated biphenyls (OH-BPs). The information presented is supported by experimental data to facilitate an objective assessment of their environmental fate.
Introduction
Biphenyl and its halogenated derivatives have been widely used in various industrial applications, leading to their ubiquitous presence in the environment. Due to their toxic and persistent nature, understanding their degradation pathways is crucial for environmental risk assessment and the development of remediation strategies. This guide compares the principal degradation mechanisms—biodegradation and photodegradation—for biphenyl, PCBs, PBBs, and their hydroxylated metabolites.
Comparative Degradation Data
The following tables summarize quantitative data on the degradation of biphenyl and its derivatives under various environmental conditions.
Table 1: Biodegradation Half-lives of Biphenyl and Polychlorinated Biphenyls (PCBs) in Soil
| Compound/Congener | Half-life (years) | Conditions | Reference |
| Biphenyl | 0.58 - 1.18 | Anaerobic, paddy soil and river sediment | [1] |
| Aroclor 1254 | 2.57 | - | [2] |
| PCB 28 | 7 - 25 | Southern U.K. soil | [2] |
| PCB 52 | 7 - 25 | Southern U.K. soil | [2] |
| PCB 101 | 1.3 - 5.6 | Rhizoremediation | [3] |
| PCB 105 | 7.5 (anaerobic), 9 (anaerobic) | Sediment | [2] |
| PCB 118 | 6.8 (anaerobic) | Sediment | [2] |
| PCB 138 | 7 - 25 | Southern U.K. soil | [2] |
| PCB 153 | 7 - 25 | Southern U.K. soil | [2] |
| PCB 180 | 1.3 - 5.6 | Rhizoremediation | [3] |
Table 2: Environmental Half-lives of Polybrominated Biphenyls (PBBs)
| Compound/Congener | Half-life | Medium | Conditions | Reference |
| Pentachlorobiphenyl (surrogate) | 41.6 - 83.2 days | Air | Photooxidation by OH radicals | [4] |
| Hexabromobiphenyl | ~23 days (volatilization) | Water | - | [4] |
| 2,2',4,4',5,5'-Hexabromobiphenyl | 7.8 - 12 years | Human | - | [5] |
| PBBs (general) | 10.8 years | Human sera | - | [6] |
Note: Data on the environmental degradation rates of PBBs and OH-BPs are less abundant in the literature compared to PCBs.
Degradation Pathways and Mechanisms
Biphenyl and Polychlorinated Biphenyls (PCBs)
The biodegradation of biphenyl and PCBs is a well-studied process, primarily carried out by aerobic and anaerobic microorganisms.
Aerobic Degradation:
Aerobic bacteria, such as those from the genera Rhodococcus, Pseudomonas, and Burkholderia, degrade biphenyl and less chlorinated PCBs through a co-metabolic pathway.[7] The key initial step is the dioxygenation of the biphenyl ring, catalyzed by the enzyme biphenyl dioxygenase, which is encoded by the bphA gene.[5] This leads to the formation of a cis-dihydrodiol, which is subsequently dehydrogenated and cleaved, eventually funneling into the central metabolism.[5]
Anaerobic Degradation:
Under anaerobic conditions, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed from the biphenyl structure and replaced with hydrogen atoms.[8] This process is crucial as it reduces the toxicity of the PCBs and can make them more susceptible to subsequent aerobic degradation.[8]
Signaling Pathway for Biphenyl Degradation in Rhodococcus
The expression of the bph genes is tightly regulated. In Rhodococcus sp. strain RHA1, a two-component signal transduction system, consisting of the sensor kinase BphS and the response regulator BphT , controls the induction of the biphenyl catabolic pathway in the presence of biphenyl or related aromatic compounds.[2][9]
Polybrominated Biphenyls (PBBs)
The environmental degradation of PBBs is generally slower than that of PCBs. Photodegradation is considered a significant transformation process for PBBs.[4] This process involves the cleavage of C-Br bonds upon absorption of UV radiation, leading to debromination.[10] The rate and extent of photodegradation are dependent on the number and position of bromine atoms. Biodegradation of PBBs is considered to be a very slow process.[4]
Hydroxylated Biphenyls (OH-BPs)
OH-BPs are metabolites formed from the oxidation of biphenyl and PCBs by organisms or through abiotic processes.[11] While they are intermediates in the detoxification process, some OH-BPs can be more toxic than their parent compounds. The biodegradation of OH-BPs can occur, but the rates and pathways are not as well characterized as those for PCBs.[11] Some studies suggest that certain bacteria can utilize OH-BPs as growth substrates.
Experimental Protocols
General Workflow for Biodegradation Assessment
The following diagram illustrates a typical workflow for assessing the biodegradation of biphenyl and its derivatives in a laboratory setting.
Protocol for Biphenyl Degradation Assay by Rhodococcus sp.
This protocol outlines a method for assessing the degradation of biphenyl by a bacterial strain.
1. Culture Preparation:
-
Grow the Rhodococcus strain in a suitable mineral salt medium.
-
For induction of the biphenyl degradation pathway, supplement the medium with biphenyl as the sole carbon source or in combination with another carbon source like pyruvate.[12]
2. Degradation Experiment:
-
Inoculate a fresh mineral salt medium containing a known concentration of biphenyl with the pre-cultured Rhodococcus cells.
-
Set up control flasks without the bacterial inoculum to account for abiotic losses.
-
Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).[13]
3. Sampling and Extraction:
-
At specific time intervals, withdraw aliquots from the culture flasks.
-
Extract the biphenyl and its metabolites from the culture medium using a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).[14]
4. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyze the extracts using a GC-MS system.[15]
-
GC Parameters (example): [14][15]
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable initial temperature (e.g., 70°C), ramp to a final temperature (e.g., 300°C).
-
Injector: Splitless mode
-
-
MS Parameters (example): [14][15]
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 50-500
-
-
Quantify the parent compound and identify degradation products by comparing their mass spectra and retention times with those of authentic standards and library data.
Conclusion
The environmental degradation of biphenyl and its derivatives is a complex process influenced by the chemical structure of the compound and the prevailing environmental conditions. Biphenyl and less chlorinated PCBs are generally more susceptible to aerobic biodegradation, while highly chlorinated PCBs can be partially degraded through anaerobic reductive dechlorination. PBBs are more resistant to biodegradation and primarily degrade through photolysis. OH-BPs, as metabolic intermediates, can be further degraded, but their environmental fate requires further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers working on the environmental risk assessment and bioremediation of these persistent organic pollutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of transcriptional regulatory genes for biphenyl degradation in Rhodococcus sp. strain RHA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DEVELOPMENT AND VALIDATION OF A CONGENER-SPECIFIC PHOTODEGRADATION MODEL FOR POLYBROMINATED DIPHENYL ETHERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Transformation of Polychlorinated Biphenyls by Rhodococcus sp. Strain RHA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Depuration Rate Constants for Polychlorinated Biphenyl Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhodococcus sp. strain FG-mediated biodegradation of biphenyl and its di(chloro/hydroxy)-substituted derivatives diminishing the immuno- and hepatotoxic potential of the pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polychlorinated biphenyl exposure and CYP19 gene regulation in testicular and adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel PCB-degrading Rhodococcus strains able to promote plant growth for assisted rhizoremediation of historically polluted soils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pressure regulated basis for gene transcription by delta-cell micro-compliance modeled in silico: Biphenyl, bisphenol and small molecule ligand models of cell contraction-expansion | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. scielo.br [scielo.br]
Comparative Biological Activity of Biphenyl Derivatives: A Focus on 3,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of biphenyl compounds, with a specific focus on what is known about 3,4'-Dimethylbiphenyl and its structural isomers. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, this document aims to provide a valuable resource by summarizing available data for closely related biphenyl derivatives. By examining the structure-activity relationships of these analogs, researchers can infer the potential biological profile of this compound and design future experimental investigations.
Introduction to Biphenyls and Their Biological Significance
Biphenyl and its derivatives are a class of organic compounds that have garnered significant attention in toxicology and medicinal chemistry. The core structure, consisting of two connected phenyl rings, serves as a scaffold for a wide range of molecules with diverse biological effects. These effects are largely dictated by the nature and position of substituent groups on the biphenyl rings. For instance, polychlorinated biphenyls (PCBs) are notorious for their environmental persistence and toxicity, while other derivatives have been explored for their therapeutic potential as enzyme inhibitors or receptor modulators.
The biological activity of biphenyls is often linked to their metabolism. In biological systems, biphenyls can be hydroxylated by cytochrome P450 enzymes to form more reactive metabolites.[1][2] These hydroxylated derivatives can then undergo further transformations, and their reactivity is a key determinant of the compound's overall toxicological profile. The position of hydroxylation has been shown to be critical, with para-hydroxylation often leading to increased toxicity.[2]
Comparative Cytotoxicity of Biphenyl Derivatives
Cytotoxicity assays are fundamental in assessing the potential of a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of a biological process, such as cell growth.
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| Biphenyl | Rat Thymocytes | >100 | 3 | Flow Cytometry |
| 4,4'-Dihydroxybiphenyl | HEK293 (Human Embryonic Kidney) | 27.4 | 72 | MTT |
| HT-29 (Human Colon Cancer) | 74.6 | 72 | MTT | |
| MCF-7 (Human Breast Cancer) | 95.6 | 72 | MTT |
Data for Biphenyl was inferred from a study where 100 µM did not cause significant cell death at 3 hours.[3] Data for 4,4'-Dihydroxybiphenyl was sourced from a comparative guide.[4]
Receptor Binding and Enzyme Inhibition
The substitution pattern on the biphenyl rings also influences how these molecules interact with biological macromolecules like receptors and enzymes. For example, certain dimethylbiphenyl derivatives have been investigated for their ability to bind to specific receptors.
The following table presents data for a derivative of 2',6'-Dimethylbiphenyl, highlighting its activity as an agonist for the free fatty acid receptor 1 (GPR40).
| Compound | Target | Assay Description | EC50 (nM) |
| 3-(4-{[(2',6'-Dimethylbiphenyl-3-yl)methyl]sulfanyl}phenyl)propanoic Acid | Free fatty acid receptor 1 (Human) | Agonist activity assessed as increase in intracellular calcium level | 1800 |
Data sourced from BindingDB.[5]
Experimental Protocols
To facilitate further research into the biological activity of this compound and other biphenyl derivatives, detailed protocols for common in vitro assays are provided below.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed a non-toxic level (typically ≤0.5% DMSO).[6] Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the purple formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[4]
Membrane Integrity Assessment using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[1]
Materials:
-
96-well cell culture plates
-
Test compound
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.[1]
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the biological assessment of biphenyl compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized metabolic pathway of biphenyl.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The biological activity of biphenyl derivatives is highly dependent on their substitution patterns. While there is a notable absence of specific biological data for this compound in the current literature, the information available for other isomers and derivatives provides a foundation for future research. The presented data on biphenyl and its hydroxylated and dimethylated analogs suggest that the position of the methyl groups on the biphenyl core in this compound will likely influence its metabolic profile and interaction with biological targets.
To elucidate the specific biological activity of this compound, it is imperative that researchers conduct comprehensive in vitro studies. The experimental protocols provided in this guide offer a starting point for such investigations. Future studies should aim to determine the cytotoxicity of this compound across a panel of cell lines and explore its potential to inhibit key enzymes or modulate receptor activity. Such data will be invaluable for a more complete understanding of the structure-activity relationships within the dimethylbiphenyl class of compounds and will aid in the rational design of novel therapeutic agents or the assessment of toxicological risk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BindingDB BDBM50339472 3-(4-{[(2',6'-Dimethylbiphenyl-3-yl)methyl]sulfanyl}phenyl)-propanoic Acid::CHEMBL1688469 [w.bindingdb.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3,4'-Dimethylbiphenyl: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,4'-Dimethylbiphenyl is a critical aspect of laboratory safety and environmental responsibility. Due to a lack of specific and consistent safety data for this compound, a cautious approach is paramount. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing adherence to regulatory requirements and prioritizing the safety of laboratory personnel.
Immediate Safety and Handling Precautions
Given the conflicting and incomplete safety data for this compound, it is prudent to handle this compound as a potentially hazardous substance. Safety data sheets for similar compounds, such as isomers and derivatives, indicate potential hazards ranging from skin and eye irritation to toxicity if swallowed and long-term adverse effects on aquatic life[1][2][3]. Therefore, all personnel handling this compound should adhere to the following immediate safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste disposal. Do not allow the substance to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following step-by-step protocol outlines the essential procedures for its safe disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization and Labeling:
-
Place waste this compound in a chemically compatible, leak-proof container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Consult with Professionals:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide them with all available safety information regarding the compound.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of accumulation.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound, a comprehensive quantitative summary is not possible. However, the table below presents a compilation of relevant physical and chemical properties gathered from various sources for similar biphenyl compounds, which can help inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ | [4] |
| Molecular Weight | 182.26 g/mol | [4][5] |
| Appearance | Crystalline Powder (for 4,4'-isomer) | [5] |
| Melting Point | 118-120 °C (for 4,4'-isomer) | [5] |
| Boiling Point | 295 °C (for 4,4'-isomer) | [5] |
| Water Solubility | Insoluble (for 4,4'-isomer) | [5] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 3,4'-Dimethylbiphenyl
This guide provides immediate and essential safety protocols, handling instructions, and disposal plans for 3,4'-Dimethylbiphenyl, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe and compliant management of this chemical in a laboratory setting.
Hazard Identification and Safety Data
This compound is classified with the following hazards.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
GHS Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]
-
Wash skin thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid release to the environment.[2]
-
Wear protective gloves, eye protection, and face protection.[2]
| Property | Value | Reference |
| CAS Number | 7383-90-6 | [1] |
| Molecular Formula | C14H14 | [1][4] |
| Molecular Weight | 182.27 g/mol | [1][4] |
| Appearance | Off-white Powder/Solid | [5][6] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 255 °C | [2] |
| Storage Temperature | 0-8 °C | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over goggles when there is a risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[8][9] For prolonged contact, consider heavier-duty gloves. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[9][10] |
Operational and Handling Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not inhale dust or vapors.[8]
-
Use non-sparking tools to prevent ignition sources.[11]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep containers tightly closed and store at the recommended temperature of 0-8 °C.[1]
-
Store in a locked-up location.[2]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][12]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[2] If skin irritation occurs, get medical advice.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical advice.[12]
-
If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[2]
Spill Response:
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as detailed above.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
Ventilate the area.[8]
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.[8]
-
References
- 1. This compound 95% | CAS: 7383-90-6 | AChemBlock [achemblock.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
